molecular formula C11H11FINO2 B1396715 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine CAS No. 1228778-13-9

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine

Cat. No.: B1396715
CAS No.: 1228778-13-9
M. Wt: 335.11 g/mol
InChI Key: BGCXNYRLXIUTTN-UHFFFAOYSA-N
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Description

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine is a useful research compound. Its molecular formula is C11H11FINO2 and its molecular weight is 335.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoro-5-iodophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCXNYRLXIUTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine, a halogenated aromatic morpholine amide of significant interest to the scientific research and drug development community. Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, often incorporated into bioactive molecules to enhance their pharmacological profiles and pharmacokinetic properties.[1][2] This document details the chemical identity, physicochemical properties, and robust synthetic protocols for the target compound. We will explore the mechanistic rationale behind preferred synthetic methods, provide step-by-step experimental procedures, and discuss standard analytical techniques for structural verification. Furthermore, this guide examines the potential applications of this molecule as a versatile building block in the synthesis of novel chemical entities, leveraging its unique combination of a morpholine scaffold, a fluorine substituent for metabolic stability, and an iodine atom as a handle for further chemical modification. Safety, handling, and storage protocols are also addressed to ensure safe and effective laboratory use.

Introduction: The Strategic Role of Morpholine Scaffolds

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[3][4] Its prevalence stems from its ability to improve the physicochemical properties of a parent molecule, such as aqueous solubility and metabolic stability, which are critical for favorable pharmacokinetics (PK) and pharmacodynamics (PD).[5] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the basic nitrogen provides a point for substitution and can be protonated under physiological conditions, influencing a compound's absorption and distribution profile.[5][6][7]

The incorporation of a halogenated phenyl group, specifically a 2-fluoro-5-iodophenyl moiety, introduces additional strategic advantages. The fluorine atom can enhance binding affinity to target proteins and block sites of metabolism, while the iodine atom serves as a versatile synthetic handle for carbon-carbon bond-forming reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings), allowing for the rapid generation of diverse chemical libraries. This guide focuses on 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine as a prime example of a well-designed chemical scaffold for drug discovery programs.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine are summarized below. These properties are essential for its handling, reaction setup, and integration into drug discovery workflows.

Diagram 1: Chemical Structure of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine

Caption: 2D structure of the title compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name (2-Fluoro-5-iodophenyl)(morpholino)methanone-
Molecular Formula C₁₁H₁₁FINO₂Calculated
Molecular Weight 335.11 g/mol Calculated
CAS Number Not available-
Appearance Expected to be an off-white to pale yellow solidAnalogous Compounds
Solubility Soluble in DCM, DMF, DMSO; sparingly soluble in waterInferred
InChI Key Inferred: ZVJLQZJLFYPKRK-UHFFFAOYSA-N-

Synthesis and Mechanism

The formation of the amide bond between 2-fluoro-5-iodobenzoic acid and morpholine is the central transformation for synthesizing the title compound. Amide coupling is one of the most frequently used reactions in medicinal chemistry.[8][9] While several methods exist, carbodiimide-mediated coupling offers a reliable, high-yield, and mild approach suitable for a wide range of substrates.[10]

Primary Protocol: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. Hydroxybenzotriazole (HOBt) is included as an additive to form a highly reactive HOBt ester intermediate, which minimizes side reactions and reduces the risk of racemization if chiral centers are present.[9][11]

Causality Behind Experimental Choices:

  • EDC: Chosen over other carbodiimides like DCC because its urea byproduct is water-soluble, simplifying purification.[12]

  • HOBt: Acts as a nucleophilic catalyst, intercepting the initial O-acylisourea intermediate to form an active ester that is more reactive towards the amine and less prone to rearrangement.[9]

  • DIPEA/Et₃N: A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and the carboxylic acid proton without competing with the morpholine nucleophile.

  • Anhydrous Solvent (DCM/DMF): Water must be excluded as it can hydrolyze the activated intermediates, reducing the yield.[11]

Diagram 2: General Workflow for EDC/HOBt Amide Coupling

G start Combine Carboxylic Acid, Amine, and HOBt in Anhydrous Solvent cool Cool Reaction Mixture to 0°C start->cool add_reagents Add Base (e.g., DIPEA) & EDC Coupling Agent cool->add_reagents react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagents->react workup Aqueous Workup (Wash with aq. HCl, NaHCO₃, brine) react->workup purify Dry, Concentrate & Purify via Column Chromatography workup->purify product Isolate Pure Amide Product purify->product

Caption: Step-wise workflow for amide synthesis.

Detailed Experimental Protocol:

  • Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-fluoro-5-iodobenzoic acid (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM, ~0.1 M).

  • Reagent Addition: Add morpholine (1.1 equiv) followed by hydroxybenzotriazole (HOBt) (1.2 equiv).

  • Cooling: Cool the stirred reaction mixture to 0 °C using an ice bath.

  • Activation: Slowly add N,N'-Diisopropylethylamine (DIPEA) (2.5 equiv), followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine.[11]

Alternative Protocol: Acyl Chloride Formation

For less sensitive substrates, conversion of the carboxylic acid to a more reactive acyl chloride can be an effective strategy.

Detailed Experimental Protocol:

  • Acyl Chloride Formation: In a fume hood, suspend 2-fluoro-5-iodobenzoic acid (1.0 equiv) in anhydrous DCM containing a catalytic amount of DMF. Add oxalyl chloride or thionyl chloride (1.5 equiv) dropwise at 0 °C. Stir at room temperature for 2-4 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of morpholine (1.2 equiv) and a non-nucleophilic base like triethylamine (2.0 equiv) in DCM.

  • Reaction & Purification: Stir the reaction at room temperature for 2-6 hours. Perform an aqueous workup and purification as described in the primary protocol (Section 3.1).

Analytical Characterization

Structural confirmation of the synthesized compound is achieved through a combination of standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit coupling to each other and to the adjacent fluorine atom. The morpholine protons will typically appear as two multiplets in the 3.5-4.0 ppm region, corresponding to the CH₂ groups adjacent to the nitrogen and oxygen atoms.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the amide carbonyl carbon around 165-170 ppm.[13] Aromatic carbon signals will be present, with those near the fluorine atom showing C-F coupling.

  • Infrared (IR) Spectroscopy: A strong absorption band between 1630-1680 cm⁻¹ is indicative of the amide C=O stretching vibration, a key functional group in the molecule.[13]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound.

Applications in Medicinal Chemistry and Drug Development

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine is not typically an end-product but rather a valuable intermediate. Its structure is pre-validated for utility in constructing more complex molecules.

  • Scaffold for Library Synthesis: The iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the rapid exploration of the chemical space around the core scaffold.

  • Improving Pharmacokinetic Properties: The morpholine moiety is a well-established pharmacophore used to enhance solubility and metabolic stability, and to modulate the overall lipophilicity of a drug candidate.[2][5]

  • Bioisosteric Replacement: The 2-fluoro-phenyl group can act as a bioisostere for other functionalities, potentially improving target engagement or blocking metabolic pathways.

Diagram 3: Role as a Versatile Chemical Scaffold

G scaffold 4-[(2-Fluoro-5-iodophenyl) carbonyl]morpholine morpholine Morpholine Moiety (Improves PK Properties) scaffold->morpholine provides fluorine Fluorine Atom (Enhances Binding/Stability) scaffold->fluorine provides iodine Iodine Atom (Handle for Cross-Coupling) scaffold->iodine provides pk_props Modulation of Solubility & Metabolism morpholine->pk_props leads to binding Enhanced Target Affinity fluorine->binding leads to library Diverse Chemical Library Synthesis iodine->library enables

Caption: Functional components and their applications.

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling this compound and the reagents required for its synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[15][16]

  • Reagent Hazards:

    • Morpholine: Flammable and corrosive; can cause severe skin burns and eye damage.[17]

    • EDC·HCl: Can cause skin and eye irritation.

    • Oxalyl/Thionyl Chloride: Highly corrosive and toxic; reacts violently with water. Must be handled with extreme care.

    • DIPEA/Triethylamine: Flammable and corrosive liquids.

  • Handling: Avoid inhalation of dust/vapors and contact with skin and eyes.[18] Keep away from ignition sources.[17]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[14][19]

Conclusion

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine represents a strategically designed chemical building block for researchers in drug discovery and organic synthesis. Its structure combines the beneficial pharmacokinetic attributes of the morpholine ring with the synthetic versatility of a halogenated aromatic system. The reliable and optimized amide coupling protocols detailed in this guide provide a clear pathway to its synthesis. By leveraging its distinct functional components, scientists can efficiently generate novel and diverse molecular libraries, accelerating the development of new therapeutic agents.

References

  • ACS Figshare. Efficient Synthesis of Acylsilanes Using Morpholine Amides. Organic Letters. 2004. Available from: [Link]

  • ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. 2024. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. Available from: [Link]

  • GSC Biological and Pharmaceutical Sciences. An updated review on morpholine derivatives with their pharmacological actions. 2022. Available from: [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. 2024. Available from: [Link]

  • AcroSeal. Morpholine - SAFETY DATA SHEET. 2020. Available from: [Link]

  • PENTA. Morpholine - SAFETY DATA SHEET. 2025. Available from: [Link]

  • Nexchem Ltd. SAFETY DATA SHEET - Morpholine. 2019. Available from: [Link]

  • Organic Chemistry Portal. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. 2024. Available from: [Link]

  • PubChem. 4-[(4-Iodophenyl)carbonyl]morpholine. Available from: [Link]

  • PubMed. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. 2020. Available from: [Link]

  • Google Patents. EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • Wikipedia. Morpholine. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. 2021. Available from: [Link]

  • PMC. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Available from: [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). 2020. Available from: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. 2024. Available from: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. 2022. Available from: [Link]

  • FooDB. Showing Compound Morpholine (FDB008207). 2010. Available from: [Link]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available from: [Link]

  • FLORE. Occurrence of Morpholine in Central Nervous System Drug Discovery. 2021. Available from: [Link]

  • MDPI. 2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one. Available from: [Link]

  • PubMed. Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions. 2020. Available from: [Link]

Sources

Morpholine-Substituted Aryl Iodides: Strategic Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Note

Executive Summary

In modern medicinal chemistry, the simultaneous optimization of potency and physicochemical properties is the primary bottleneck. Morpholine-substituted aryl iodides represent a "privileged" class of building blocks that address this dual challenge. The morpholine moiety serves as a solubility enhancer and metabolic modulator, while the aryl iodide provides a high-reactivity handle for late-stage diversification via palladium-catalyzed cross-coupling.[1]

This guide details the rational design, synthesis, and application of these building blocks, providing researchers with self-validating protocols to accelerate lead optimization.

The Medicinal Chemistry Rationale

The Morpholine Advantage

The morpholine ring is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid, Apixaban) because it balances lipophilicity and solubility. Unlike piperidine, the oxygen atom in morpholine exerts an electron-withdrawing effect, lowering the basicity of the nitrogen (pKa ~8.3 vs. ~11 for piperidine).

  • Solubility: The pKa ~8.3 allows a significant fraction of the molecule to be ionized at physiological pH (lysosomal trapping), improving aqueous solubility without becoming permanently charged and impermeable.

  • Metabolic Stability: The oxygen atom reduces the electron density on the ring, making it less susceptible to oxidative metabolism compared to alkyl amines.

The Aryl Iodide "Handle"

While aryl bromides are common, aryl iodides are superior for rapid library generation due to the weakness of the C-I bond (approx. 53 kcal/mol) compared to C-Br (approx. 66 kcal/mol). This allows for:

  • Milder Conditions: Coupling at room temperature or with lower catalyst loading.[1][2]

  • Chemoselectivity: The ability to couple the iodide selectively in the presence of bromides or chlorides on the same scaffold.

Physicochemical Property Matrix (Visualization)

MorpholineProperties Morpholine Morpholine Scaffold Solubility Solubility (pKa ~8.3) Morpholine->Solubility Ionization Metabolism Metabolic Stability (Reduced CYP Ox) Morpholine->Metabolism EWG Effect H_Bond H-Bond Acceptor (Oxygen) Morpholine->H_Bond Target Binding

Figure 1: Pharmacophore properties of the morpholine ring in drug design.

Synthetic Routes to the Building Block

To utilize 4-(4-iodophenyl)morpholine (a representative scaffold), one must synthesize it without consuming the iodine handle.[1] We compare three strategic routes.

Table 1: Synthetic Route Comparison
RouteMethodologyProsCons
A Direct Iodination (Rec.)[1]Atom economical, scalable, preserves "I" handle.Requires regiocontrol (usually para-selective).[1]
B SNAr + Sandmeyer Highly reliable, unambiguous regiochemistry.Multi-step (Nitro -> Amine -> Diazo -> Iodide).[1]
C Pd-Catalyzed Amination Convergent.Statistical mixtures if using 1,4-diiodobenzene.
Recommended Workflow: Regioselective Iodination

The most efficient route for generating the building block is the direct iodination of 4-phenylmorpholine. This avoids the use of expensive di-halo precursors and utilizes the electron-donating nature of the morpholine nitrogen to direct the iodine to the para position.

SynthesisWorkflow Start 4-Phenylmorpholine Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack Reagent Reagent: NIS or I2/HIO3 Solvent: MeCN or AcOH Reagent->Intermediate Product 4-(4-Iodophenyl)morpholine (Building Block) Intermediate->Product Re-aromatization

Figure 2: Electrophilic Aromatic Substitution pathway for building block synthesis.

Experimental Protocols

Protocol A: Synthesis of 4-(4-iodophenyl)morpholine (The Block)

This protocol utilizes N-Iodosuccinimide (NIS) for clean, mild iodination.[1]

Reagents:

  • 4-Phenylmorpholine (1.0 equiv)[1]

  • N-Iodosuccinimide (NIS) (1.05 equiv)[1]

  • Acetonitrile (0.5 M concentration)[1]

  • TFA (Catalytic, 0.1 equiv)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-phenylmorpholine (1.63 g, 10 mmol) and Acetonitrile (20 mL).

  • Activation: Add Trifluoroacetic acid (TFA) (76 µL, 1 mmol). Stir for 5 minutes at room temperature (RT). Rationale: Acid catalysis activates the NIS and the substrate.

  • Addition: Add NIS (2.36 g, 10.5 mmol) portion-wise over 10 minutes. Protect from light using aluminum foil.[1] Critical: Iodine intermediates are photosensitive.[1]

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][3] The starting material (Rf ~0.5) should disappear, and a new spot (Rf ~0.6) should appear.

  • Workup: Quench with 10% aqueous sodium thiosulfate (20 mL) to remove excess iodine (color change from brown/red to yellow/clear). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-10% EtOAc in Hexanes).[1]

  • Validation: 1H NMR (400 MHz, CDCl3): δ 7.55 (d, J=9.0 Hz, 2H), 6.68 (d, J=9.0 Hz, 2H), 3.84 (t, J=4.8 Hz, 4H), 3.12 (t, J=4.8 Hz, 4H).

Protocol B: Chemoselective Suzuki Coupling (The Application)

Demonstrating the utility of the I-handle in the presence of a Chloride.

Scenario: Coupling 4-(4-iodophenyl)morpholine with 4-chlorophenylboronic acid.

Reagents:

  • 4-(4-iodophenyl)morpholine (1.0 equiv)[1]

  • 4-Chlorophenylboronic acid (1.2 equiv)[1]

  • Pd(PPh3)4 (3 mol%)[1]

  • K2CO3 (2.0 equiv)[1]

  • Dioxane/Water (4:1)[1]

Methodology:

  • Degassing: Combine solvent (Dioxane/Water) and sparge with Nitrogen for 15 minutes. Critical: O2 poisons Pd(0).[1]

  • Assembly: In a reaction vial, combine the Iodide block (289 mg, 1.0 mmol), Boronic acid (187 mg, 1.2 mmol), and K2CO3 (276 mg, 2.0 mmol).

  • Catalyst: Add Pd(PPh3)4 (35 mg, 0.03 mmol) under a nitrogen stream. Cap immediately.

  • Execution: Heat to 60°C for 4 hours. Note: The lower temperature (60°C vs typical 90°C) ensures the Iodine reacts while the Chlorine on the boronic acid remains intact.

  • Workup: Filter through Celite, dilute with water, extract with DCM.

  • Outcome: The product is a biaryl system retaining the Chlorine atom, available for a second diversification step.

Case Study: Apixaban Intermediate

The anticoagulant Apixaban (Eliquis) utilizes a morpholine-substituted phenyl ring.[1][4] Early process routes utilized 1-(4-iodophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one .[1][4]

  • Challenge: The synthesis required installing the morpholine onto a di-functionalized aromatic ring.[1]

  • Solution: Using the high reactivity of the Aryl Iodide allowed for the coupling of the lactam core, while the morpholine provided the necessary solubility and pharmacokinetic profile (reduction of clearance).

  • Impact: This highlights the "Building Block" approach—assembling the Morpholine-Aryl-Iodide first allows it to be plugged into complex heterocycles (like the dihydropyridinone) efficiently.[1]

References

  • Morpholine Pharmacophore & SAR

    • Kumari, A., & Singh, R. K. (2020).[5] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Link

  • Reactivity of Aryl Halides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

  • Apixaban Synthesis Strategy

    • Solanki, P. V., et al. (2015).[4] A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban.[1][4] World Journal of Pharmaceutical Sciences, 3(9), 1839-1845. Link

  • Chemoselective Cross-Coupling

    • Ho, C. C., et al. (2023). Nuances in Fundamental Suzuki−Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.[1] Organometallics, 42(10), 923–928. Link[1]

  • Direct Iodination Protocol

    • Castanet, A. S., et al. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[1] Tetrahedron Letters, 43(15), 2701-2703.[1] Link

Sources

Molecular weight and formula of 4-(2-fluoro-5-iodobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

A Halogenated Scaffold for Divergent Library Synthesis

Abstract

This technical guide profiles 4-(2-fluoro-5-iodobenzoyl)morpholine , a bifunctionalized benzamide scaffold critical in medicinal chemistry for the development of kinase inhibitors and CNS-active agents.[1] Distinguished by its orthogonal reactivity—offering a labile iodine handle for palladium-catalyzed cross-couplings and a fluorine substituent for metabolic modulation—this molecule serves as a high-value intermediate.[1] This document details its physicochemical properties, validated synthetic protocols, and strategic applications in divergent synthesis.[2]

Physicochemical Identity & Profile

The core structure comprises a morpholine ring acylated by 2-fluoro-5-iodobenzoic acid.[1] The presence of the morpholine moiety typically enhances aqueous solubility and metabolic stability compared to phenyl analogues, while the halogenation pattern allows for regiospecific functionalization.

Table 1: Chemical Specifications

PropertyValueNotes
IUPAC Name (2-Fluoro-5-iodophenyl)(morpholin-4-yl)methanone
Molecular Formula C₁₁H₁₁FINO₂
Molecular Weight 335.11 g/mol Calculated (Monoisotopic: 334.[1]98)
CAS Registry Derivative of CAS 186584-73-6Precursor: 2-Fluoro-5-iodobenzoyl chloride
LogP (Predicted) ~2.1 - 2.4Moderate lipophilicity; CNS penetrant potential
H-Bond Acceptors 3Amide O, Morpholine O, Fluorine
H-Bond Donors 0Aprotic scaffold
Physical State Off-white to pale yellow solidTypical of iodinated benzamides
Synthetic Methodologies

The synthesis of 4-(2-fluoro-5-iodobenzoyl)morpholine is most reliably achieved through nucleophilic acyl substitution.[1] Two primary pathways are recommended depending on scale and reagent availability.

Pathway A: Acid Chloride Activation (High Throughput)

Best for: Gram-scale synthesis, high yield, simple purification.

Reaction Logic: The acid chloride (2-fluoro-5-iodobenzoyl chloride) is highly electrophilic, ensuring rapid coupling with morpholine.[1] A non-nucleophilic base scavenges the HCl byproduct to drive equilibrium.

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 2-fluoro-5-iodobenzoyl chloride (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M].

  • Cooling: Cool the solution to 0°C under an inert Nitrogen atmosphere.

  • Addition: Dropwise add a solution of Morpholine (1.1 equiv) and Triethylamine (TEA) or DIPEA (1.5 equiv) in DCM.

    • Note: Slow addition prevents exotherms that could degrade the labile C-I bond.

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash organics with 1N HCl (to remove unreacted morpholine) and Brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from EtOH/Hexane or purify via flash chromatography (SiO₂).

Pathway B: Carbodiimide Coupling (Library Scale)

Best for: Parallel synthesis where the acid chloride is not shelf-stable.[1]

Protocol:

  • Dissolve 2-fluoro-5-iodobenzoic acid (1.0 equiv) in DMF/DCM (1:1).

  • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) to activate the carboxylate.[1] Stir for 30 min.

  • Add Morpholine (1.2 equiv) and DIPEA (2.0 equiv).[1]

  • Stir at RT for 12–16 hours.

  • Advantage: Avoids the handling of moisture-sensitive acid chlorides.[1]

Workflow Visualization

The following diagram illustrates the synthetic logic and the divergent reactivity of the scaffold.

G cluster_legend Reactivity Profile Precursor 2-Fluoro-5-iodo benzoic Acid Activation Activation (SOCl2 or EDC/HOBt) Precursor->Activation Step 1 Intermediate Active Species (Acid Chloride/Ester) Activation->Intermediate Target 4-(2-Fluoro-5-iodobenzoyl) morpholine Intermediate->Target + Morpholine + Base Suzuki Suzuki Coupling (Biaryl Synthesis) Target->Suzuki Pd(0), Ar-B(OH)2 (Reaction at C-I) SnAr SnAr Reaction (Ether/Amine formation) Target->SnAr Nucleophile, Heat (Reaction at C-F)

Figure 1: Synthetic workflow from benzoic acid precursor to the target morpholine amide, highlighting the orthogonal reactivity points (Iodine vs. Fluorine) for downstream library generation.

Strategic Applications in Drug Discovery[2]

This molecule is not merely an endpoint but a divergent scaffold . Its value lies in the ability to selectively functionalize the aromatic ring.

A. C-5 Functionalization (The Iodine Handle)

The iodine atom at the 5-position is highly reactive toward Palladium-catalyzed cross-coupling reactions.[1]

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids allows for the rapid expansion of the core into biaryl systems, a common motif in kinase inhibitors (e.g., extending into the solvent-exposed region of a binding pocket).

  • Sonogashira: Introduction of alkynes to probe steric constraints.

  • Heck: Vinylation for further derivatization.

B. C-2 Functionalization (The Fluorine Handle)

The fluorine atom is activated by the ortho-carbonyl group (electron-withdrawing), making it susceptible to Nucleophilic Aromatic Substitution (SnAr) , albeit under harsher conditions than a nitro-activated system.[1]

  • Displacement: Reaction with alkoxides or primary amines can replace the fluorine, creating novel ether or aniline linkages.

  • Metabolic Blocking: If left intact, the fluorine blocks metabolic oxidation at the C-2 position, potentially increasing the half-life of the final drug candidate.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Three distinct signals. A doublet of doublets (dd) for H-6 (ortho to carbonyl, meta to F), a multiplet for H-3 and H-4.[1] The H-6 proton typically shifts downfield (~7.6–7.8 ppm) due to the carbonyl anisotropy.[1]

    • Morpholine Region: Two sets of multiplets around 3.4–3.8 ppm (8H total), corresponding to the N-CH₂ and O-CH₂ protons.[1]

  • ¹³C NMR:

    • Carbonyl: Distinct signal ~165–170 ppm.

    • C-F Coupling: The carbons ortho and ipso to the fluorine will show characteristic C-F coupling constants (J values).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Peak at m/z ~336.0.[1]

    • Isotope Pattern: Iodine does not have significant natural isotopes, so the M+H is a singlet dominant peak.

Safety & Handling
  • Hazards: As an organohalide, treat as a potential irritant.[] The precursor acid chloride is corrosive.

  • Storage: Store in a cool, dry place away from light (iodine-carbon bonds can be photosensitive over long periods).[1]

  • Disposal: Halogenated organic waste stream.

References
  • Morpholine Scaffolds in Medicinal Chemistry

    • Kourounakis, A. P., et al. (2020).[4][5][6] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.

  • Amide Coupling Protocols

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Precursor Data (2-Fluoro-5-iodobenzoyl chloride)

    • PubChem Compound Summary for CID 186584-73-6.[1]

    • [1]

  • General Synthesis of Morpholine Benzamides

    • "Synthesis and SAR of morpholine and its derivatives." E3S Web of Conferences, 2024.[7]

Sources

Commercial suppliers of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine

Part 1: Executive Summary & Strategic Utility

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine (hereafter referred to as FIM-Amide ) is a high-value bifunctional scaffold used primarily in the synthesis of kinase inhibitors and GPCR modulators. Its structural utility is defined by three distinct pharmacophoric elements:

  • The Iodine Handle (C-5): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for rapid library expansion.

  • The Fluorine Substituent (C-2): Provides metabolic stability by blocking the oxidation of the phenyl ring and modulating the pKa of the adjacent amide, potentially influencing binding affinity via conformational locking.

  • The Morpholine Amide: A classic "solubilizing tail" that improves physicochemical properties (logD, aqueous solubility) and acts as a hydrogen bond acceptor.

This guide addresses the sourcing , synthesis , and quality validation of FIM-Amide, designed for medicinal chemists requiring high-purity inputs for SAR (Structure-Activity Relationship) campaigns.

Part 2: Chemical Identity & Technical Specifications

Before sourcing, verify the target identity against these parameters to prevent regioisomeric confusion (e.g., confusing the 5-iodo with the 4-iodo isomer).

ParameterSpecification
IUPAC Name 4-(2-Fluoro-5-iodobenzoyl)morpholine
Common Name FIM-Amide
Molecular Formula C₁₁H₁₁FINO₂
Molecular Weight 335.12 g/mol
Key Precursor CAS 186584-73-6 (2-Fluoro-5-iodobenzoyl chloride)
Physical State Off-white to pale yellow solid (Standard)
Solubility Soluble in DMSO, DCM, MeOH; Low solubility in water
Stability Light Sensitive (C-I bond lability); Store at 2-8°C in amber vials

Part 3: Commercial Sourcing Landscape

Unlike commodity chemicals, FIM-Amide is often classified as a "Virtual" or "Made-to-Order" building block in many catalogs. Direct stock is rare; however, the precursors are commodities.

Tier 1: Direct Sourcing (Catalog Compounds)

Primary strategy for <5g quantities.

  • Enamine (REAL Database): Often lists this specific amide as part of their "REAL" (Readily Accessible) library. Lead time: 2-3 weeks.

  • Combi-Blocks: A reliable supplier for halogenated benzamides. Check for Catalog ID: QL-Series (or similar) for the specific isomer.

  • MolPort / eMolecules: Aggregators that will route orders to smaller synthesis houses.

Tier 2: Precursor Sourcing (In-House Synthesis)

Primary strategy for >10g quantities or urgent needs.

If the amide is out of stock, purchase the Acid Chloride or Carboxylic Acid precursors. This is often 50% cheaper and faster.

Precursor NameCAS NumberAvailabilityRecommended Supplier Types
2-Fluoro-5-iodobenzoyl chloride 186584-73-6 HighSigma-Aldrich, Fluorochem, Apollo Scientific
2-Fluoro-5-iodobenzoic acid 1242336-53-3 *MediumCombi-Blocks, Matrix Scientific, Oakwood
Morpholine 110-91-8 CommodityFisher Scientific, VWR, Merck

*Note: CAS numbers for fluorinated benzoic acids can vary by salt form; verify structure visually.

Part 4: Synthetic Protocols & Validation

If commercial stock is unavailable, the following protocols ensure high-yield synthesis with minimal impurity formation.

Protocol A: The Acid Chloride Route (High Throughput)

Best for: Rapid synthesis, scale-up (>5g).

  • Setup: Charge a round-bottom flask with Morpholine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (0.2 M) . Cool to 0°C.[1][2][3]

  • Addition: Dropwise add a solution of 2-Fluoro-5-iodobenzoyl chloride (1.0 equiv) in DCM.

  • Reaction: Warm to RT and stir for 2 hours. Monitor by LCMS (Target Mass: 335.1, M+H).

  • Workup: Wash with 1N HCl (to remove excess morpholine), then sat. NaHCO₃, then Brine. Dry over MgSO₄.

  • Purification: Usually not required. Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: The Carboxylic Acid Route (HATU Coupling)

Best for: When only the acid precursor is available.

  • Activation: Dissolve 2-Fluoro-5-iodobenzoic acid (1.0 equiv) in DMF . Add HATU (1.1 equiv) and DIPEA (2.0 equiv) . Stir for 10 mins.

  • Coupling: Add Morpholine (1.2 equiv) . Stir at RT for 4-16 hours.

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF) and brine.

Quality Control: The "Self-Validating" System

Do not proceed to cross-coupling until these criteria are met:

  • 1H NMR (DMSO-d6):

    • Morpholine Ring: Look for two distinct multiplets at 3.3–3.7 ppm (hindered rotation of the amide often broadens these).

    • Aromatic Region:

      • dd, ~7.8-8.0 ppm: Proton at C-6 (Ortho to Carbonyl, Meta to Fluorine).

      • ddd, ~7.6-7.8 ppm: Proton at C-4 (Ortho to Iodine).

      • dd, ~7.0-7.2 ppm: Proton at C-3 (Ortho to Fluorine). Note: The Fluorine coupling (J_H-F) will split these signals significantly.

  • LCMS: Single peak >98%. No evidence of de-iodination (Mass 209) which can occur if exposed to light/palladium contaminants.

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision matrix for sourcing versus synthesizing FIM-Amide, ensuring the most efficient use of project time.

SourcingStrategy Start Need FIM-Amide CheckStock Check Aggregators (eMolecules/MolPort) Start->CheckStock InStock In Stock (<2 weeks)? CheckStock->InStock Buy Purchase Direct (QC: Check Iodine Stability) InStock->Buy Yes CheckPrecursor Check Precursor: 2-F-5-I-Benzoyl Chloride (CAS 186584-73-6) InStock->CheckPrecursor No / Lead Time > 3wks QC Validation: 1H-NMR (F-coupling) LCMS (No De-iodo) Buy->QC SynthRoute Synthesis Route CheckPrecursor->SynthRoute RouteA Route A: Acid Chloride + Morpholine (DCM) SynthRoute->RouteA Chloride Available RouteB Route B: Acid + HATU + Morpholine (DMF) SynthRoute->RouteB Only Acid Available RouteA->QC RouteB->QC

Caption: Operational workflow for sourcing FIM-Amide, prioritizing commercial stock but defaulting to high-reliability synthesis routes when lead times exceed 3 weeks.

Part 6: Synthetic Utility (The "Hub" Concept)

FIM-Amide is not the final target; it is a divergent intermediate . The diagram below details how to utilize the iodine handle while preserving the morpholine amide.

ReactionHub FIM FIM-Amide (The Scaffold) Suzuki Suzuki Coupling (R-B(OH)2 / Pd(dppf)Cl2) FIM->Suzuki High Reactivity (I) Sonogashira Sonogashira (Alkyne / CuI / Pd) FIM->Sonogashira Orthogonal Buchwald Buchwald-Hartwig (Amines / Pd-RuPhos) FIM->Buchwald C-N Bond Formation Biaryl Biaryl Kinase Inhibitors (e.g., p38 MAPKi analogs) Suzuki->Biaryl Alkyne Rigid Linkers (PROTACs) Sonogashira->Alkyne Aniline Amino-Benzamides (Soluble Kinase Core) Buchwald->Aniline

Caption: Divergent synthesis pathways utilizing the labile C-I bond of FIM-Amide to access complex medicinal chemistry libraries.

References

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine from its Acid Chloride Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed and robust protocol for the synthesis of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine, a key building block in medicinal chemistry and drug development. The synthesis is achieved through the acylation of morpholine with 2-fluoro-5-iodobenzoyl chloride. This guide is intended for researchers, scientists, and professionals in the field, offering comprehensive, step-by-step instructions, mechanistic insights, and practical advice to ensure a high-yielding, safe, and successful synthesis.

Introduction

The morpholine moiety is a prevalent scaffold in a vast array of biologically active compounds, often conferring favorable pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability.[1] The strategic incorporation of a fluorine atom and an iodine atom on the phenyl ring can further modulate a compound's electronic properties, lipophilicity, and metabolic fate, making it an attractive substitution for medicinal chemistry exploration.[1] The target molecule, 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine, is a valuable intermediate for the synthesis of such pharmacologically relevant molecules.

This application note details a classic and efficient method for the formation of the amide bond through the nucleophilic acyl substitution reaction between morpholine and 2-fluoro-5-iodobenzoyl chloride.[1] This approach is often favored for its simplicity and high yields.[1]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluoro-5-iodobenzoyl chloride. A non-nucleophilic base, such as triethylamine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

reaction_mechanism cluster_0 Reactants cluster_1 Tetrahedral Intermediate cluster_2 Products reactants intermediate products acid_chloride 2-Fluoro-5-iodobenzoyl chloride tetrahedral acid_chloride->tetrahedral + Morpholine morpholine Morpholine amide 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine tetrahedral->amide - Cl- hcl HCl amide->hcl (neutralized by base)

Caption: General scheme of nucleophilic acyl substitution.

Detailed Experimental Protocol

This protocol is intended for use in a controlled laboratory environment by trained personnel. Standard laboratory safety practices should be strictly followed.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS Number
2-Fluoro-5-iodobenzoyl chloride≥97%Sigma-Aldrich186584-73-6[2]
Morpholine≥99%Alfa Aesar110-91-8
Triethylamine (TEA)≥99.5%Fisher Scientific121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD Millipore75-09-2
Saturated aqueous sodium bicarbonateACS Reagent GradeVWR144-55-8
Brine (Saturated NaCl solution)ACS Reagent GradeLabChem7647-14-5
Anhydrous sodium sulfate≥97%Acros Organics7487-88-9
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and filtration

  • Fume hood

Step-by-Step Procedure

Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-iodobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath with continuous stirring.

Reagent Addition:

  • In a separate flask, prepare a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Using an addition funnel, add the morpholine/triethylamine solution dropwise to the cooled acid chloride solution over a period of 15-20 minutes. Maintain the reaction temperature at 0 °C during the addition to control the exothermic reaction.

Reaction and Monitoring:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature.

  • Stir the reaction for an additional 1-2 hours.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (acid chloride) is consumed.

Workup and Purification:

  • Upon completion, add water to the reaction mixture.[3]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate.[3]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[3]

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine.[4]

workflow start Start dissolve Dissolve 2-fluoro-5-iodobenzoyl chloride in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_amine Dropwise addition of amine solution cool->add_amine prepare_amine Prepare solution of morpholine and triethylamine in anhydrous DCM prepare_amine->add_amine react Stir at room temperature for 1-2 hours add_amine->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup (water, brine) monitor->workup dry Dry over Na2SO4 workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine.

Safety Precautions

  • 2-Fluoro-5-iodobenzoyl chloride: This reagent is corrosive and causes severe skin burns and eye damage.[2] It should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Morpholine: Morpholine is flammable and corrosive. Handle in a well-ventilated area, preferably a fume hood, and wear appropriate PPE.

  • Triethylamine: Triethylamine is a flammable and corrosive liquid. It should be handled with care in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted in a fume hood.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess the purity of the crystalline solid.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no product yield Incomplete reactionExtend the reaction time. Ensure all reagents are of high purity and the solvents are anhydrous.
Hydrolysis of acid chlorideUse anhydrous solvents and handle the acid chloride under an inert atmosphere if necessary.
Loss of product during workupEnsure complete extraction and minimize transfers.
Impure Product Presence of starting materialsEnsure the reaction has gone to completion via TLC before workup. Optimize purification conditions.
Side product formationMaintain the recommended reaction temperature. The dropwise addition of the amine solution helps to control the reaction.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine. By adhering to the detailed steps and safety precautions, researchers can effectively produce this valuable intermediate for further use in drug discovery and development projects.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2023).
  • TCI Chemicals. (2025).
  • Santa Cruz Biotechnology, Inc. (2020). Safety Data Sheet: 2-Fluoro-5-nitrobenzoyl chloride.
  • Thermo Fisher Scientific. (2025).
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146, 29847-29856.
  • E3S Web of Conferences. (2024).
  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP)
  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • ResearchGate. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines.
  • ChemSpider. (2013). Amidation of benzoyl chloride with morpholine.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-iodobenzoyl chloride 97.
  • ChemicalBook. (n.d.). 4-[(4-Iodophenyl)carbonyl]morpholine synthesis.
  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.
  • ResearchGate. (2025).
  • Semantic Scholar. (2019).
  • Kandarp Phukan. (2014). Regioselective N-Acylation of Nitrogenous Heterocyclic Compounds.
  • AiFChem. (n.d.). 79271-22-0 | 4-[(4-Iodophenyl)carbonyl]morpholine.
  • PubChem. (n.d.). 4-[(4-Iodophenyl)carbonyl]morpholine.
  • Google Patents. (n.d.). US2290710A - Morpholine periodide.

Sources

Technical Application Note: Selective Amide Coupling of 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific synthetic challenges of coupling 2-fluoro-5-iodobenzoic acid with morpholine . This transformation requires careful control to favor amide bond formation (acylation) over nucleophilic aromatic substitution (


) , a common side reaction where the morpholine displaces the activated ortho-fluorine atom.

Executive Summary

Objective: Synthesize (2-fluoro-5-iodophenyl)(morpholino)methanone with


 purity.
Primary Challenge:  The substrate contains an ortho-fluorine atom relative to the carboxylic acid. Upon activation of the carboxyl group (increasing its electron-withdrawing character), the ortho-position becomes highly susceptible to nucleophilic attack by morpholine (

), leading to the impurity (2-morpholino-5-iodophenyl)(morpholino)methanone . Solution: This protocol utilizes a low-temperature Acid Chloride Activation route (Method A) as the primary scalable standard, and a HATU-mediated route (Method B) for discovery-scale synthesis. Both methods prioritize kinetic control to maximize chemoselectivity.

Chemical Context & Mechanistic Insight

The Chemoselectivity Challenge

The reaction involves two competing pathways. The desired pathway is the nucleophilic attack of morpholine on the activated carbonyl carbon.[1] The undesired pathway is the attack on the aromatic ring carbon bearing the fluorine (


).
  • Path A (Desired Amidation): Fast at

    
    . Driven by the high electrophilicity of the acyl chloride/active ester.
    
  • Path B (Undesired

    
    ):  Slower at low temperatures but accelerates significantly with heat or excess base. The transition state is stabilized by the electron-withdrawing carbonyl group ortho to the fluorine.
    
Reaction Scheme

ReactionScheme SM 2-Fluoro-5-iodobenzoic acid Act Activated Intermediate (Acid Chloride or Active Ester) SM->Act Activation (COCl)2 or HATU Prod Target Amide (2-Fluoro-5-iodobenzoyl)morpholine Act->Prod Morpholine (1.1 eq) 0°C, Kinetic Control Side Side Product (SnAr) (2-Morpholino-5-iodobenzoyl)morpholine Act->Side Excess Morpholine / Heat Thermodynamic Control

Figure 1: Mechanistic divergence between the desired amide coupling and the competing


 side reaction.

Reagents & Equipment

ReagentMW ( g/mol )RoleCritical Quality Attribute
2-Fluoro-5-iodobenzoic acid 266.01SubstratePurity

Morpholine 87.12NucleophileDry, free of water
Oxalyl Chloride 126.93Activator (Method A)Freshly distilled/opened
HATU 380.23Coupling Agent (Method B)High purity
DIPEA 129.24BaseNon-nucleophilic
Dichloromethane (DCM) 84.93SolventAnhydrous
DMF 73.09CatalystAnhydrous

Experimental Protocols

Method A: Acid Chloride Activation (Scalable & Cost-Effective)

Recommended for gram-scale synthesis and above. This method avoids expensive peptide coupling reagents.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge the RBF with 2-fluoro-5-iodobenzoic acid (1.0 equiv) and anhydrous DCM (

    
    ).
    
  • Activation:

    • Cool the suspension to

      
        (ice/water bath).
      
    • Add a catalytic amount of DMF (2–3 drops).

    • Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes. Caution: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).
    • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solution becomes clear.

  • Concentration (Optional but Recommended): To remove excess

    
     and oxalyl chloride, concentrate the mixture under reduced pressure (rotary evaporator) and re-dissolve in fresh anhydrous DCM. This reduces the risk of acid-catalyzed side reactions.
    
  • Coupling:

    • Cool the acid chloride solution back to

      
       .
      
    • In a separate vessel, mix Morpholine (1.1 equiv) and DIPEA (1.2 equiv) in DCM.

    • Add the amine solution slowly (dropwise) to the acid chloride solution. Maintaining

      
       is critical to suppress 
      
      
      
      .
  • Completion: Stir at

    
     for 30 minutes, then allow to warm to RT for 1 hour. Monitor by LCMS.[2][3]
    
Method B: HATU-Mediated Coupling (Discovery/High-Throughput)

Recommended for small-scale (<100 mg) or parallel synthesis where reagent cost is less critical than convenience.

Step-by-Step Procedure
  • Dissolution: In a vial, dissolve 2-fluoro-5-iodobenzoic acid (1.0 equiv) in anhydrous DMF or DCM (

    
    ).
    
  • Base Addition: Add DIPEA (3.0 equiv). Note: More base is required to neutralize the HATU byproduct.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at RT for 5 minutes. The solution should turn yellow/orange.

  • Addition: Add Morpholine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Do not heat.

  • Quench: Dilute with ethyl acetate and wash with water/brine to remove DMF and urea byproducts.

Workup & Purification Workflow

Effective removal of the


 impurity (if formed) is difficult due to structural similarity. Therefore, the workup focuses on removing unreacted morpholine and acid.

WorkupFlow Reaction Crude Reaction Mixture (DCM) Quench Quench / Dilution Add DCM, wash with 1M HCl Reaction->Quench AcidWash Aqueous Layer (Acidic) Contains: Excess Morpholine, DIPEA Quench->AcidWash Extract OrgLayer1 Organic Layer Contains: Product, SM, Impurities Quench->OrgLayer1 BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer (Basic) Contains: Unreacted Benzoic Acid BaseWash->AqLayer2 Extract OrgLayer2 Organic Layer Dry (MgSO4) & Concentrate BaseWash->OrgLayer2 Recryst Recrystallization (EtOAc/Hexanes) or Column OrgLayer2->Recryst

Figure 2: Purification workflow designed to remove unreacted amine and acid precursors.

Quality Control & Data Interpretation

Expected Analytical Data
  • 
     Value:  The amide is typically less polar than the acid but more polar than the non-polar impurities. (TLC System: 50% EtOAc/Hexanes).
    
  • 
     NMR: 
    
    • Product: Signal around

      
       (doublet or multiplet).
      
    • 
       Impurity:  The fluorine signal will be absent . This is the fastest check for phase purity.
      
  • LCMS:

    • Target Mass:

      
      .
      
    • 
       Impurity Mass: 
      
      
      
      (Replacement of F [19] with Morpholine [86]).
Troubleshooting Table
ObservationRoot CauseCorrective Action
LCMS shows Mass 403

side reaction occurred.
Lower reaction temp to

. Add morpholine slower. Reduce DIPEA equivalents.
Low Yield Incomplete activation or hydrolysis.Ensure anhydrous solvents.[4] If using Method A, ensure oxalyl chloride is fresh.
Starting Material Remains Steric hindrance or poor solubility.[5]Switch solvent to DMF (Method B) or increase time for acid chloride formation (Method A).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • European Patent Office. Processes for preparing linezolid (Patent EP2899185). (Discusses SnAr reactivity of fluorobenzoic acids). Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852. (General reference for HATU/Acid Chloride mechanisms).

Sources

Reaction of 2-fluoro-5-iodobenzoyl chloride (CAS 186584-73-6) with morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of (2-fluoro-5-iodophenyl)(morpholino)methanone (CAS No. not publicly available), a key chemical intermediate. The protocol details the nucleophilic acyl substitution reaction between 2-fluoro-5-iodobenzoyl chloride (CAS 186584-73-6) and morpholine (CAS 110-91-8). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis. The resulting molecule is of significant interest in medicinal chemistry as a scaffold for developing novel therapeutics, leveraging its unique halogenated structure for further chemical modifications.

Introduction and Scientific Context

Amide bond formation is one of the most critical and frequently employed reactions in medicinal chemistry and organic synthesis.[1] The resulting amide linkage is a stable and prevalent feature in a vast array of pharmaceuticals and biologically active molecules.[2] The specific reaction between an acyl chloride and a secondary amine, such as morpholine, is a robust and efficient method for creating N-substituted amides.

The target molecule, (2-fluoro-5-iodophenyl)(morpholino)methanone, incorporates several features of high value for drug discovery. The morpholine moiety is a common heterocyclic structure known to improve the pharmacokinetic properties of drug candidates. The substituted benzoyl group contains both a fluorine atom, which can enhance metabolic stability and binding affinity, and an iodine atom, which serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This makes the title compound a valuable building block for creating libraries of complex molecules for biological screening.[3][4]

This guide provides a reliable protocol for this synthesis, grounded in the principles of nucleophilic acyl substitution.[5][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic addition-elimination mechanism.[6] The key steps are as follows:

  • Nucleophilic Attack: The nitrogen atom of morpholine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of the 2-fluoro-5-iodobenzoyl chloride. The electrophilicity of this carbon is significantly increased by the electron-withdrawing effects of the attached oxygen and chlorine atoms.[6]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this state, the carbonyl oxygen bears a negative charge, and the morpholine nitrogen carries a formal positive charge.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses to restore the carbonyl double bond. This is accompanied by the elimination of the chloride ion (Cl⁻), which is an excellent leaving group.

  • Deprotonation: A non-nucleophilic base, such as triethylamine (TEA), is used as an acid scavenger. It deprotonates the positively charged nitrogen atom, yielding the final neutral amide product and triethylammonium chloride as a byproduct.[2]

The overall transformation is a highly favorable and typically exothermic process.

Reagents and Materials

Proper preparation and handling of all materials are critical for the success and safety of the experiment.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key PropertiesSupplier Example
2-Fluoro-5-iodobenzoyl chloride 186584-73-6C₇H₃ClFIO284.45Solid, M.P.: 30-34 °C. Corrosive.[7][8]Sigma-Aldrich
Morpholine 110-91-8C₄H₉NO87.12Flammable liquid, Corrosive, Toxic.[9][10][11][12]Carl ROTH
Triethylamine (TEA) 121-44-8C₆H₁₅N101.19Flammable liquid, Corrosive, Toxic.Fisher Scientific
Dichloromethane (DCM) 75-09-2CH₂Cl₂84.93Volatile solvent, suspected carcinogen.Merck
Deionized Water 7732-18-5H₂O18.02
Hydrochloric Acid (1 M) 7647-01-0HCl36.46Corrosive.
Saturated Sodium Bicarbonate (NaHCO₃) 144-55-8NaHCO₃84.01Aqueous solution.
Brine (Saturated NaCl) 7647-14-5NaCl58.44Aqueous solution.
Anhydrous Sodium Sulfate (Na₂SO₄) 7757-82-6Na₂SO₄142.04Desiccant, solid.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted within a certified chemical fume hood.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Morpholine & Triethylamine in DCM B 2. Cool solution to 0°C A->B C 3. Add Acyl Chloride (dropwise) B->C D 4. Stir at RT (Monitor by TLC) C->D E 5. Quench with Water D->E F 6. Wash with 1M HCl E->F G 7. Wash with Sat. NaHCO₃ F->G H 8. Wash with Brine G->H I 9. Dry with Na₂SO₄ H->I J 10. Filter & Concentrate I->J K 11. Purify Crude Product (Recrystallization or Chromatography) J->K L 12. Characterize Final Product K->L

Caption: Experimental workflow from preparation to final product characterization.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add dichloromethane (DCM, 20 mL).

    • Add morpholine (0.958 g, 11.0 mmol, 1.1 eq) to the flask, followed by triethylamine (1.21 g, 1.67 mL, 12.0 mmol, 1.2 eq).[13] Stir the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Triethylamine is added to neutralize the hydrochloric acid (HCl) that is generated during the reaction, preventing the protonation of the morpholine starting material and driving the reaction to completion.

  • Addition of Acyl Chloride:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • In a separate vial, dissolve 2-fluoro-5-iodobenzoyl chloride (2.84 g, 10.0 mmol, 1.0 eq) in DCM (10 mL).

    • Add the 2-fluoro-5-iodobenzoyl chloride solution dropwise to the stirred morpholine solution over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

    • Causality: The reaction is exothermic. Slow, dropwise addition at low temperature is crucial to control the reaction rate, prevent excessive boiling of the DCM solvent, and minimize the formation of side products.[13]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature.

    • Stir the reaction for an additional 1-2 hours. A white precipitate (triethylammonium chloride) will form.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Aqueous Workup:

    • Once the reaction is complete, add deionized water (20 mL) to the flask to quench the reaction and dissolve the triethylammonium chloride salt.[13]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 15 mL) to remove any unreacted morpholine and triethylamine.

      • Saturated NaHCO₃ solution (2 x 15 mL) to remove any remaining acidic impurities.

      • Brine (1 x 15 mL) to reduce the amount of dissolved water in the organic phase.

    • Causality: This series of aqueous washes systematically removes basic, acidic, and water-soluble impurities, which is a critical step for obtaining a clean crude product.

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the desiccant and rinse the solid with a small amount of fresh DCM.

    • Remove the solvent from the combined filtrates under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.

    • Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to obtain the pure (2-fluoro-5-iodophenyl)(morpholino)methanone.

Safety and Hazard Management

All personnel must adhere to strict safety protocols. This reaction involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood.

  • 2-Fluoro-5-iodobenzoyl chloride: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Morpholine: Flammable liquid and vapor.[9][10] Harmful if swallowed and toxic if inhaled or in contact with skin.[10][11][14] Causes severe skin burns and eye damage.[9][10][11]

  • Triethylamine: Highly flammable liquid. Toxic and corrosive.

  • Dichloromethane: Volatile solvent. Avoid inhalation.

Personal Protective Equipment (PPE):

  • Chemical-resistant safety goggles and a face shield.

  • Flame-resistant lab coat.

  • Nitrile or neoprene gloves.[10]

  • Work must be conducted in a fume hood to avoid inhalation of vapors.[14]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[9][11] Seek immediate medical attention.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11] Call a poison center or doctor immediately.

  • Inhalation: Remove the victim to fresh air and keep comfortable for breathing.[9] Seek immediate medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[9][11] Seek immediate medical attention.

Visualization of the Chemical Transformation

reaction_scheme compound1 2-Fluoro-5-iodobenzoyl chloride plus1 + compound1->plus1 arrow Triethylamine (Base) DCM (Solvent) 0°C to RT compound2 Morpholine plus1->compound2 product (2-Fluoro-5-iodophenyl) (morpholino)methanone arrow->product plus2 + product->plus2 byproduct Triethylammonium chloride plus2->byproduct

Caption: Overall chemical reaction scheme for the synthesis.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive/degraded acyl chloride due to moisture exposure.- Insufficient base.- Reaction time too short.- Use freshly opened or properly stored acyl chloride.- Ensure at least 1.1-1.2 equivalents of base are used.- Monitor reaction by TLC to confirm completion before workup.
Product is an Oil or Fails to Solidify - Presence of solvent residue.- Impurities depressing the melting point.- Dry the product under high vacuum for an extended period.- Re-purify the product using column chromatography or a different recrystallization solvent system.
Multiple Spots on TLC of Crude Product - Incomplete reaction.- Formation of side products due to excessive heat.- Extend reaction time if starting material is present.- Ensure the reaction temperature was properly controlled during the addition of the acyl chloride. Purify via column chromatography.
Product Contaminated with Triethylammonium Salt - Inefficient aqueous workup.- Re-dissolve the crude product in an organic solvent (e.g., DCM or Ethyl Acetate) and re-wash with water.

References

  • Redox. (2022, October 1).
  • Penta s.r.o. (2025, April 16).
  • Carl ROTH.
  • Merck. Morpholine MSDS - 806127.
  • Sigma-Aldrich. 2-Fluoro-5-iodobenzoyl chloride 97 186584-73-6.
  • Chemos GmbH&Co.KG.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • BOC Sciences. CAS 186584-73-6 (2-Fluoro-5-iodobenzoyl chloride).
  • RSC Publishing. Organic & Biomolecular Chemistry.
  • Der Pharma Chemica. Scholars Research Library.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone in Drug Synthesis.
  • ChemicalBook. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2.
  • LabAlley. 2-Fluoro-5-iodobenzoyl chloride, min 97%, 1 gram.
  • CymitQuimica. 2-Fluoro-5-iodobenzoyl chloride.
  • TCI Chemicals.
  • MDPI. (2024, February 15).
  • CymitQuimica. CAS 915095-86-2: (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone.
  • SynThink Research Chemicals. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone.
  • ResearchGate. (2018, October 10).
  • Google Patents.
  • Google Patents. Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Chemguide.
  • PMC. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
  • PharmaCompass.com. (2-Chloro-5-iodo-phenyl)-(4-fluoro-phenyl)-methanone.
  • ChemSpider. (2013, July 24). Amidation of benzoyl chloride with morpholine.
  • lidsen. (2023, March 12). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties.
  • Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

Sources

Synthesis of Biaryl Morpholine Derivatives via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Introduction: The Strategic Importance of the Biaryl Morpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine ring is considered a "privileged scaffold." Its incorporation into potential drug candidates is a widely used strategy to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2][3] When this valuable heterocycle is appended to a biaryl system—another cornerstone of pharmacologically active molecules—the resulting biaryl morpholine derivatives often exhibit potent and selective biological activities. The synthesis of these structures, therefore, is a critical endeavor in pharmaceutical research and development.[4][5]

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, offering unparalleled efficiency and functional group tolerance.[6][7] This guide provides an in-depth exploration of the palladium-catalyzed methods for synthesizing biaryl morpholine derivatives, focusing on the mechanistic underpinnings, practical experimental protocols, and expert insights to ensure reproducible success.

Part 1: Mechanistic Foundations of Palladium-Catalyzed Coupling

The construction of biaryl morpholines can be approached in two primary ways:

  • Direct N-Arylation: Coupling morpholine directly with a biaryl halide (Buchwald-Hartwig Amination).

  • Sequential Coupling: First, forming the biaryl bond (e.g., Suzuki Coupling), followed by a separate C-N bond formation step.

This guide focuses on the most direct and convergent approach: the Buchwald-Hartwig Amination , a powerful palladium-catalyzed C-N cross-coupling reaction.[1][2][8]

The Catalytic Cycle of Buchwald-Hartwig Amination

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The process is a sequence of well-defined steps involving the palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[2][9]

The Causality Behind the Cycle:

  • Oxidative Addition (A): The cycle begins with an active, electron-rich Pd(0) complex. This species is nucleophilic enough to insert itself into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-limiting step, especially for less reactive aryl chlorides. The palladium is oxidized from Pd(0) to Pd(II).[10]

  • Ligand Exchange & Amine Coordination (B): The amine (morpholine) coordinates to the Pd(II) center.

  • Deprotonation/Amido Complex Formation (C): A base is crucial at this stage. It removes a proton from the coordinated morpholine, forming a palladium amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so reactive that it causes side reactions.

  • Reductive Elimination (D): This is the final, bond-forming step. The aryl group and the morpholine nitrogen, now bound to the same palladium center, are eliminated together to form the desired C-N bond. This process reduces the palladium from Pd(II) back to the active Pd(0) state, allowing the catalytic cycle to begin anew.[9][10]

Below is a visualization of this fundamental process.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd_amine_complex [L-Pd(II)(Ar)(NH-Morph)]+ X- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(N-Morph) deprotonation->pd_amido_complex hx_base [Base-H]+ X- deprotonation->hx_base reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product N-Aryl Morpholine (Ar-N(Morph)) reductive_elimination->product ar_x Aryl Halide (Ar-X) ar_x->oxidative_addition morpholine Morpholine morpholine->amine_coordination base Base base->deprotonation Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification p1 Charge Flask: Pd Catalyst, Ligand, Base p2 Establish Inert Atmosphere (N₂/Ar) p1->p2 r1 Add Degassed Solvent p2->r1 r2 Add Aryl Halide & Morpholine r1->r2 r3 Heat & Stir (4-24h) r2->r3 r4 Monitor Progress (TLC/GC-MS) r3->r4 w1 Cool & Quench with Water r4->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify by Column Chromatography w3->w4 final_product final_product w4->final_product Pure Biaryl Morpholine

Sources

Strategic Assembly of Morpholine-Based Libraries: From Scaffold Selection to High-Throughput Purification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The morpholine ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Gefitinib, Linezolid, Timolol). Its prevalence stems from a unique physicochemical profile: the ether oxygen lowers the basicity of the amine (pKa ~8.3) compared to piperidine (pKa ~11), improving physiological solubility and membrane permeability while offering a hydrogen bond acceptor vector.

However, constructing a Structure-Activity Relationship (SAR) library requires more than just attaching a morpholine ring; it requires a strategy to rapidly diversify the scaffold while maintaining high purity without the bottleneck of column chromatography.

This guide details a high-throughput parallel synthesis workflow for morpholine libraries, focusing on Palladium-catalyzed N-arylation (Buchwald-Hartwig) and a self-validating "catch-and-release" purification strategy using scavenger resins.

Library Design Principles

The "Escape from Flatland"

While N-arylation is the primary diversity vector, the morpholine ring itself can be modified to improve metabolic stability. The C2 and C3 positions are metabolic "soft spots" susceptible to oxidative metabolism by CYP450 enzymes.

Design Recommendation:

  • Core A (Standard): Unsubstituted morpholine for initial HTS (High-Throughput Screening).

  • Core B (Metabolic Block): 2,2-dimethylmorpholine or 3,3-dimethylmorpholine to sterically hinder CYP oxidation.

  • Core C (Chirality): (S)-3-methylmorpholine to introduce vectorality and probe active site stereoselectivity.

Synthetic Pathway Selection

The library generation relies on the robustness of the Buchwald-Hartwig Amination . Unlike nucleophilic aromatic substitution (


), which requires electron-deficient arenes, Buchwald conditions allow coupling to electron-rich and electron-neutral aryl halides, significantly expanding chemical space.

LibraryWorkflow Start Scaffold Selection (Morpholine/Analogs) Rxn Pd-Catalyzed Coupling (RuPhos Pd G4) Start->Rxn Div Diversity Input (Aryl Halides) Div->Rxn Pur Scavenger Purification (PS-Isocyanate) Rxn->Pur Crude Mixture QC QC & Plating (LC-MS / DMSO) Pur->QC Pure Filtrate

Figure 1: High-throughput workflow for morpholine library generation. The process prioritizes filtration-based purification over chromatography.

Experimental Protocols

Protocol A: High-Throughput N-Arylation (Buchwald-Hartwig)

Objective: Coupling diverse aryl halides to morpholine scaffolds. Scope: 96-well reaction block format.

Mechanistic Insight: For secondary amines like morpholine, RuPhos and XPhos are the superior ligands. They prevent the formation of


-hydride elimination side products and facilitate the reductive elimination step. We utilize RuPhos Pd G4  precatalyst to ensure rapid initiation even at lower temperatures.

Reagents:

  • Catalyst: RuPhos Pd G4 (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) - Note: Use

    
     if substrates contain base-sensitive esters.
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

  • Substrates: Aryl Halide (1.0 equiv), Morpholine derivative (1.2 equiv).[1]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under

    
     flow, dispense aryl halides (0.1 mmol) into a 96-well deep-well block or glass vials.
    
  • Catalyst Addition: Add a stock solution of RuPhos Pd G4 (1.5 mg, 0.002 mmol) and NaOtBu (14.5 mg, 0.15 mmol) in 1,4-Dioxane (0.5 mL).

  • Amine Addition: Add the morpholine derivative (0.12 mmol, 1.2 equiv) as a solution in Dioxane (0.5 mL).

    • Critical: Use excess amine to drive the aryl halide to full conversion. The excess amine will be scavenged later.

  • Reaction: Seal the block with a chemically resistant mat. Heat at 85°C for 12 hours with orbital shaking (600 rpm).

  • Monitoring: Spot check 3 random wells via LC-MS to confirm >90% conversion of the aryl halide.

Protocol B: Scavenger Resin Purification ("The Trap")

Objective: Remove excess morpholine and palladium residues without column chromatography. Mechanism: We used excess morpholine to drive the reaction. Now, we add Polymer-Supported Isocyanate (PS-NCO) . The electrophilic isocyanate reacts rapidly with the nucleophilic excess morpholine to form an insoluble urea, which is filtered off.

Reagents:

  • Scavenger: PS-Isocyanate (loading ~1.5 mmol/g).

  • Pd Scavenger (Optional): PS-Thiourea (if metal removal is critical for assay biology).

Step-by-Step Procedure:

  • Cooling: Allow the reaction block to cool to room temperature.

  • Scavenging: Add PS-Isocyanate resin (3.0 equiv relative to the excess morpholine used).

    • Calculation: 0.02 mmol excess amine × 3 = 0.06 mmol capacity needed. ~40 mg of resin.

  • Incubation: Dilute with DCM (0.5 mL) to swell the resin. Shake at room temperature for 4 hours.

  • Filtration: Transfer the slurry to a 96-well filter plate (PE frit, 20 µm). Apply vacuum to collect the filtrate into a receiving plate.

  • Wash: Wash the resin cake twice with DCM/MeOH (1:1).

  • Final Isolation: Evaporate the combined filtrates using a centrifugal evaporator (Genevac or SpeedVac).

Result: The filtrate contains the N-arylated product. The excess morpholine is trapped on the resin.

Data Analysis & Quality Control

Solvent & Base Compatibility Table

Optimization data for morpholine coupling (Model substrate: 4-chlorotoluene).

EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1 RuPhos Pd G4 NaOtBu Dioxane 85 96 Standard Protocol
2RuPhos Pd G4

Dioxane10088Better for esters
3XPhos Pd G3NaOtBuToluene10092Good alternative
4

/BINAP

Toluene10045Older generation; avoid
5BrettPhos Pd G4NaOtBuDioxane8530BrettPhos is for primary amines
Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting. If the reaction fails, it is often at the oxidative addition step (sterics) or amine binding.

BuchwaldCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Morpholine Binding) OxAdd->AmineBind + Morpholine Deprot Deprotonation (Base removes H-X) AmineBind->Deprot + NaOtBu Deprot->Pd0 Reductive Elimination --> Product

Figure 2: Simplified Buchwald-Hartwig catalytic cycle. RuPhos facilitates the difficult reductive elimination step for secondary amines.

References

  • Morpholine as a Privileged Structure: Kourounakis, A., et al. (2020).[2][3] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews.

  • Buchwald-Hartwig Conditions for Morpholine: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Scavenger Resin Protocols: Bhattacharyya, S. (2004).[4][5] "Polymer-supported scavengers for the selective removal of amines."[5][6] Journal of Combinatorial Chemistry.

  • Metabolic Stability of Morpholine vs Piperidine: BenchChem Application Note. "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[7][8]

Sources

Sonogashira coupling of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine with alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sonogashira Cross-Coupling of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine

Executive Summary

This application note details the optimized protocol for the Sonogashira cross-coupling of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine (referred to herein as Substrate-I ) with terminal alkynes. This specific scaffold is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors used in oncology.

The presence of the ortho-fluorine atom (relative to the amide) and the para-relationship between the fluorine and the iodine atom creates a unique electronic environment. The electron-withdrawing nature of both the fluorine and the carbonyl moiety activates the C–I bond for oxidative addition, facilitating high yields under mild conditions. However, the Lewis-basic morpholine nitrogen and the potential for defluorination side-reactions require precise control of catalyst loading and base selection.

Substrate Analysis & Retrosynthetic Logic

Compound: 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine Molecular Weight: 335.11 g/mol Key Electronic Features:

  • C–I Bond (C5): Highly activated for oxidative addition due to the para-fluorine (inductive withdrawal) and meta-carbonyl effects.

  • C–F Bond (C2): Generally stable under standard Sonogashira conditions, but susceptible to nucleophilic aromatic substitution (

    
    ) if harsh alkoxide bases are used at high temperatures.
    
  • Morpholine Amide: Acts as a directing group and increases solubility in polar organic solvents, but can coordinate to Pd(II) species, potentially retarding the catalytic cycle if ligand concentration is insufficient.

Reaction Mechanism & Pathway

The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle. The high reactivity of the aryl iodide allows the reaction to proceed rapidly, often requiring only mild heating.

SonogashiraCycle Substrate Aryl Iodide (Substrate-I) OxAdd Oxidative Addition Ar-Pd(II)-I Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMetal Transmetallation Ar-Pd(II)-Alkyne OxAdd->TransMetal Alkyne Terminal Alkyne CuCycle Cu(I) Cycle (Cu-Acetylide Formation) Alkyne->CuCycle + Base, CuI CuCycle->TransMetal Cu-Acetylide Isom Cis/Trans Isomerization TransMetal->Isom RedElim Reductive Elimination Product Release Isom->RedElim RedElim->Pd0 Regeneration Product Coupled Alkyne Product RedElim->Product

Figure 1: Catalytic cycle for the Pd/Cu-catalyzed cross-coupling of Substrate-I.

Optimization Matrix

The following parameters were screened to optimize the coupling of Substrate-I with phenylacetylene (model alkyne).

ParameterCondition A (Standard)Condition B (High Efficiency)Condition C (Green/Aq)
Catalyst Pd(PPh

)

Cl

(2 mol%)
Pd(dppf)Cl

(1 mol%)
Pd(OAc)

/ TPPTS
Co-Catalyst CuI (5 mol%)CuI (3 mol%)CuI (5 mol%)
Base Et

N (3.0 equiv)
DIPEA (2.5 equiv)K

CO

Solvent THF/Et

N (1:1)
DMF (Anhydrous)MeCN/H

O (1:1)
Temp 50°CRT to 40°C60°C
Time 4–6 h2–3 h8–12 h
Yield 88%96% 72%

Recommendation: Condition B is preferred for drug development due to the cleaner profile of DMF and the robustness of the bidentate dppf ligand against oxidation.

Standard Operating Procedure (SOP)

Protocol ID: SOP-SONO-F-I-001 Scale: 1.0 mmol (Representative)

Materials
  • Substrate-I: 335 mg (1.0 mmol)

  • Terminal Alkyne: 1.2 mmol (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (14 mg, 0.02 mmol, 2 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (9.5 mg, 0.05 mmol, 5 mol%)

  • Base: Triethylamine (Et

    
    N) (Optimized: use as co-solvent or 3 equiv in THF)
    
  • Solvent: Anhydrous THF (5 mL) (Degassed)

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 25 mL Schlenk flask or a microwave vial equipped with a magnetic stir bar.

    • Cool under a stream of dry Argon (or Nitrogen). Note: Oxygen exclusion is critical to prevent homocoupling of the alkyne (Glaser coupling).

  • Reagent Loading (Solids):

    • Charge the flask with Substrate-I (335 mg, 1.0 mmol), Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (14 mg), and CuI (9.5 mg).
    • Critical Step: Cap the flask and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

  • Solvent & Liquid Reagent Addition:

    • Add anhydrous THF (5 mL) via syringe through the septum.

    • Add Triethylamine (0.42 mL, 3.0 mmol) via syringe.

    • Stir the mixture at Room Temperature (RT) for 5 minutes until the aryl iodide is fully dissolved and the solution turns yellow/orange.

  • Alkyne Addition & Reaction:

    • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Observation: The reaction mixture often darkens (brown/black) upon addition of the alkyne, indicating the formation of active Pd(0) species.

    • Heat the mixture to 50°C in an oil bath. Stir for 4–6 hours.

  • Monitoring:

    • Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.

    • Target: Disappearance of Substrate-I (RT ~ 3.5 min on standard C18) and appearance of Product (RT ~ 4.2 min).

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove Pd/Cu residues.

    • Wash the filtrate with saturated NH

      
      Cl (2 x 15 mL) to remove copper salts (aqueous layer will turn blue).
      
    • Wash with Brine (15 mL), dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • Purify via Flash Column Chromatography using a gradient of Hexane/EtOAc (0%

      
       40%).
      
    • The morpholine amide makes the product moderately polar; ensure the column is not flushed too quickly.

Troubleshooting & Quality Assurance

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O

)
Ensure rigorous degassing of THF and Et

N. Use fresh catalyst (yellow, not brown).
Glaser Coupling (Alkyne Dimer) Oxygen presenceIncrease Argon flow. Add alkyne slowly as a solution in THF.
De-iodination (Substrate reduction) Hydride source presentEnsure solvents are anhydrous.[1] Avoid excessive heating (>70°C).
Precipitation Amide insolubilitySwitch solvent from THF to DMF or DMAc.

Workflow Visualization

Workflow Start Start: Dry Schlenk Flask Load Load Solids: Substrate-I + Pd + CuI Start->Load Degas Degas: Vac/Argon x3 Load->Degas Liquids Add Liquids: THF + TEA + Alkyne Degas->Liquids Heat Reaction: 50°C, 4-6 hrs Liquids->Heat Workup Workup: Celite Filter + NH4Cl Wash Heat->Workup Purify Purify: Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis of 4-[(2-Fluoro-5-alkynylphenyl)carbonyl]morpholine.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.[3] Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2] Angewandte Chemie International Edition, 46(6), 834–871.[3] Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans (Analogous Halide Reactivity). BenchChem Protocols. Link

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Recent Developments. Link

  • Sigma-Aldrich (Merck). (2024). Catalyst Selection Guide for Cross-Coupling Reactions. Link

Sources

Troubleshooting & Optimization

Morpholine Nucleophilic Substitution: Optimization & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Context:


 & Aliphatic Substitution Optimization
Introduction: Beyond "Heat and Hope"

Welcome to the technical support center for morpholine chemistry. Morpholine is a deceptive nucleophile; its moderate basicity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) and secondary amine structure make it stable, yet it often exhibits sluggish kinetics with electron-rich or sterically hindered electrophiles.[1][2][3]

This guide moves beyond standard protocols. We focus on the thermodynamic and kinetic levers you can pull to optimize reaction temperature, ensuring you achieve high conversion without generating a "tar" of decomposition products.

Module 1: The Kinetic Landscape (Mechanism & Temperature)

The Core Issue: In Nucleophilic Aromatic Substitution (


), the reaction is not a single step. It proceeds through a high-energy Meisenheimer complex (zwitterionic intermediate).[1][2] Temperature provides the energy to overcome the activation barrier (

) of the rate-determining step (RDS).
  • Low Temperature: The system lacks the energy to form the Meisenheimer complex; the reaction stalls.

  • High Temperature: Can reverse the formation of the intermediate (if the first step is reversible) or trigger decomposition of the sensitive intermediate before product formation.

Visualizing the Pathway:

SnAr_Mechanism Figure 1: Kinetic pathway of Morpholine SnAr. Temperature primarily accelerates k1 (Complex Formation). cluster_0 Reactants Substrate Substrate (Ar-X) TS Transition State (High Energy) Substrate->TS + Heat (k1) Morpholine Morpholine (Nucleophile) Morpholine->TS Intermediate Meisenheimer Complex (Zwitterion) TS->Intermediate Product Product (Ar-Morpholine) Intermediate->Product - Leaving Group (k2)

[1][2][3][4]

Module 2: The Solvent-Temperature Matrix

User Query: "Can I just reflux this in ethanol?"

Scientist Response: You can, but it is often kinetically inferior.[1][2][3][4] Protic solvents (Ethanol, Methanol) form hydrogen bonds with the nitrogen lone pair of morpholine, effectively "caging" the nucleophile and raising the activation energy [1].

For difficult substrates, you must switch to Dipolar Aprotic Solvents .[1][2][3] These solvate the cation (base) but leave the morpholine "naked" and highly reactive.

Optimization Table: Solvent Selection & Temperature Limits

Solvent ClassSolventMax Temp (Boiling Pt)Kinetic ProfileRecommended For
Protic Ethanol78°CSlow. H-bonds deactivate morpholine.[1][2][3]Highly reactive substrates (e.g., 2-chloro-4-nitrobenzene).[1][2][3][4]
Protic n-Butanol117°CModerate. Higher temp compensates for H-bonding.Scale-up where DMSO removal is difficult.
Aprotic THF66°CSlow. Low boiling point limits kinetics.Substrates prone to hydrolysis.[5]
Aprotic Acetonitrile82°CModerate. Good polarity, easy workup.[2][3]General screening.
Polar Aprotic DMF 153°CFast. Naked nucleophile effect.Standard for drug discovery.
Polar Aprotic DMSO 189°CVery Fast. High dielectric constant stabilizes intermediate.Unreactive/Sterically hindered substrates.
Polar Aprotic NMP202°CAggressive. High thermal stability.Microwave chemistry & difficult substitutions.
Module 3: Troubleshooting (The "Cold" & "Hot" Zones)

Diagnostic Flowchart:

Troubleshooting Figure 2: Troubleshooting Logic for Morpholine Substitution. Start Problem Identified Branch1 Reaction Stalled / Low Conversion Start->Branch1 Branch2 Impurities / Dark Mixture Start->Branch2 SolventCheck Are you using EtOH/MeOH? Branch1->SolventCheck Hydrolysis Peak = Product - Cl + OH? (Phenol formation) Branch2->Hydrolysis Oxidation Dark Tar / Complex NMR? Branch2->Oxidation SwitchSolvent Action: Switch to DMF/DMSO (Naked Nucleophile Effect) SolventCheck->SwitchSolvent Yes TempBoost Action: Increase Temp by 20°C SolventCheck->TempBoost No (Already Aprotic) DrySolvent Action: Dry Solvent/Reagents. Water is competing. Hydrolysis->DrySolvent Yes LowerTemp Action: Lower Temp. Use N2 atmosphere. Oxidation->LowerTemp Yes

FAQ: Common Temperature-Related Failures

Q: My LCMS shows a peak with Mass [M-Cl+16]. Is this an N-oxide? A: Likely not. If you are running an


 reaction with a chloride leaving group, a mass shift of roughly -35 (Cl) + 17 (OH) = -18 is expected for hydrolysis.[1][2][3] However, if you see [M+16]  relative to the product, it could be morpholine N-oxide, but this is rare under standard conditions.[2][3]
  • Most Likely: You have hydrolysis of the starting material (Ar-Cl

    
     Ar-OH) due to wet solvent at high temperatures.
    
  • Fix: Water becomes a competitive nucleophile at high temperatures (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    C).[1][2] Use anhydrous DMF/DMSO and keep the system under Nitrogen/Argon.
    

Q: The reaction turns black at 120°C, but the starting material is still there. A: This is "Thermal Decomposition without Reaction." Your substrate is thermally unstable, or the morpholine is oxidizing before it can react.

  • Fix: You cannot simply heat your way out of this.

    • Catalysis: Add 10-20 mol% NaI (Finkelstein condition) to generate a more reactive Ar-I intermediate in situ.[1][2]

    • Microwave: Switch to microwave heating (see Module 4) to shorten thermal exposure time.

Q: I am using DIPEA as a base in DMF at 130°C, and the pressure is spiking. A: DIPEA boils at 127°C. You are refluxing your base.

  • Fix: Switch to an inorganic base like

    
     or 
    
    
    
    for high-temperature reactions.[1] They are thermally stable and often improve reaction rates by "salting out" the organic phase.
Module 4: Advanced Optimization (Microwave vs. Thermal)

For sluggish morpholine substitutions, Microwave (MW) irradiation is often superior to conventional oil baths.[1][2][3][4] MW allows you to "superheat" solvents above their boiling points in sealed vessels, significantly accelerating the rate-determining step [2].[3]

Protocol: Microwave Optimization Loop

  • Screening Run:

    • Stoichiometry: 1.0 eq Substrate, 1.2 eq Morpholine, 2.0 eq DIPEA.[1][2][3]

    • Solvent: NMP or DMF (High microwave absorbance).[1][2]

    • Condition: 120°C for 10 minutes.

  • Analysis & Iteration:

    • < 10% Conversion: Increase T to 160°C (5 mins).

    • 50% Conversion: Extend time to 20 mins at 120°C.

    • Decomposition: Lower T to 100°C; switch to "Power Cycling" mode if available to prevent hot-spots.

Why it works: Morpholine is a polar molecule.[6] It couples well with the oscillating electric field, creating localized molecular heating that can overcome the activation barrier of the transition state more efficiently than convective heating [3].

References
  • Mancini, P. M. E., et al. "Solvent effects on the kinetics of the reaction of 1-fluoro-2,4-dinitrobenzene with morpholine."[2][3] Journal of Physical Organic Chemistry, vol. 17, no. 2, 2004, pp. 128-134.[1][3] Link[3]

  • Kappe, C. O.[1][3] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, vol. 43, no.[1][2][3] 46, 2004, pp. 6250-6284.[1][2][3] Link[3]

  • Bagley, M. C., et al. "Microwave-assisted synthesis of morpholine derivatives."[1][2][3][4] Molecular Diversity, vol. 7, 2003, pp. 1-8.[1][2][3] Link

Sources

Technical Support Center: Strategies for the Removal of Excess Morpholine from Crude Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This resource provides in-depth, field-proven guidance on the effective removal of excess morpholine from crude reaction mixtures. We move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategies.

Understanding the Challenge: The Properties of Morpholine

Morpholine is a secondary amine and a versatile reagent and solvent in organic synthesis. However, its physical properties can make its removal from reaction mixtures challenging. A clear understanding of these properties is the foundation for selecting the optimal purification strategy.

PropertyValueImplication for Removal
Boiling Point ~129 °CClose to the boiling point of many common solvents and some products, making simple distillation sometimes ineffective.[1][2][3]
Solubility Miscible with water and many organic solvents (e.g., ethanol, acetone).[2]High solubility in both aqueous and organic phases can complicate liquid-liquid extractions.
Basicity (pKa of conjugate acid) ~8.33Its basic nature allows for conversion to a water-soluble salt through acidification, a key principle in extractive workups.[3][4]
Structure Cyclic secondary amine containing an ether linkage.[1]The nucleophilic nitrogen is the primary site for reactions with scavenger resins.

Method Selection Guide: At-a-Glance

MethodBest ForKey AdvantagesPotential Challenges
Acid-Base Extraction Water-insoluble products.Cost-effective, scalable, and uses common lab reagents.Emulsion formation, potential for product degradation with strong acids, requires multiple extractions.
Distillation Thermally stable, non-volatile products.Can be highly effective for large-scale removals.Potential for azeotrope formation with water or other components; requires significant boiling point difference.[5]
Scavenger Resins Low to moderate levels of morpholine; high-throughput synthesis.High selectivity, simple filtration-based workup, avoids aqueous processing.[6][7]Higher cost of reagents, requires stoichiometric calculations, potential for non-specific binding.
Chromatography Small-scale purifications requiring high purity.Excellent separation capabilities for complex mixtures.[8]Time-consuming, requires large solvent volumes, can be difficult to scale.
Recrystallization Crystalline solid products.Can yield highly pure material.Product must be a solid; morpholine may co-crystallize if not removed beforehand.

Acid-Base Extraction: The Workhorse Method

This technique leverages the basicity of morpholine's nitrogen atom. By washing the organic reaction mixture with an acidic aqueous solution, morpholine is protonated to form a water-soluble morpholinium salt, which is then partitioned into the aqueous phase.[1][4]

Experimental Protocol: Acid-Base Extraction
  • Solvent Choice: Ensure your desired product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, toluene).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl, 5% citric acid).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the acid wash 2-3 times to ensure complete removal of morpholine. Monitor the pH of the aqueous layer to confirm it remains acidic.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove bulk water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate in vacuo.

Troubleshooting & FAQs
  • Q: An emulsion has formed at the interface. How do I break it?

    • A: Emulsions are common when residual solids are present or with vigorous shaking. Try the following:

      • Allow the mixture to stand undisturbed for an extended period.

      • Add a small amount of brine (saturated NaCl solution), which can alter the density and ionic strength of the aqueous phase.

      • Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.

  • Q: My product is acid-sensitive. What are my options?

    • A: Use a milder, organic-soluble acid for the extraction, such as a saturated solution of ammonium chloride or a 5-10% solution of citric acid. These are less harsh than strong mineral acids like HCl.

  • Q: How do I know the extraction was successful?

    • A: The most reliable method is to analyze a small, dried sample of the organic layer by TLC, GC-MS, or ¹H NMR to check for the absence of morpholine signals.

Workflow Diagram: Acid-Base Extraction

cluster_0 Acid-Base Extraction Workflow start Crude Reaction Mixture in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid shake Shake & Vent in Separatory Funnel add_acid->shake separate Separate Layers shake->separate organic_phase Organic Layer (Product) separate->organic_phase Top or Bottom Layer aqueous_phase Aqueous Layer (Morpholinium Salt) separate->aqueous_phase Discard repeat_wash Repeat Acid Wash (2-3x) organic_phase->repeat_wash repeat_wash->shake neutralize Neutralize & Dry Organic Layer repeat_wash->neutralize After final wash product Purified Product neutralize->product

Caption: Workflow for removing morpholine via acid-base extraction.

Scavenger Resins: The High-Throughput Solution

Scavenger resins are polymer-supported reagents designed to react with and bind excess reagents or byproducts, allowing for their removal by simple filtration.[6][7] This method is particularly advantageous in combinatorial chemistry and for applications where aqueous workups are undesirable.[9]

For morpholine, a secondary amine, resins with electrophilic functional groups are most effective.

Resin TypeFunctional GroupReaction
Isocyanate Resin -NCOForms a urea linkage with morpholine.[10][11]
Sulfonyl Chloride Resin -SO₂ClForms a sulfonamide linkage.[10]
Strongly Acidic Cation Exchange Resin -SO₃HForms an ammonium salt via non-covalent ionic interaction.[10][12]
Experimental Protocol: Amine Scavenging
  • Resin Selection: Choose a resin compatible with your solvent and product. Isocyanate and sulfonyl chloride resins are generally effective for covalent scavenging.

  • Stoichiometry Calculation: Calculate the molar amount of excess morpholine in your reaction. Use a 2-4 fold molar excess of the scavenger resin relative to the excess morpholine to ensure complete removal.

  • Scavenging: Add the calculated amount of scavenger resin to the crude reaction mixture.

  • Agitation: Stir or shake the mixture at room temperature. Reaction times can vary from 1 to 16 hours. Gentle heating (e.g., 40 °C) can accelerate the process, but check for product stability.

  • Filtration: Filter the mixture to remove the resin. A simple gravity filtration or filtration through a fritted funnel is sufficient.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any product that may have adhered to the resin surface.

  • Concentration: Combine the filtrate and washes, and concentrate in vacuo to obtain the purified product.

Troubleshooting & FAQs
  • Q: Scavenging is incomplete. What went wrong?

    • A: Several factors could be at play:

      • Insufficient Resin: You may have underestimated the amount of excess morpholine. Try increasing the equivalents of resin.

      • Insufficient Time/Temperature: Allow the reaction to stir longer or gently heat the mixture if your product is stable.

      • Steric Hindrance: If your product is also a nucleophile, it might compete with morpholine for the resin. In such cases, a different purification method may be necessary.

  • Q: My product is binding to the resin. How can I prevent this?

    • A: If your product has a nucleophilic site (e.g., a primary or secondary amine), it can also be scavenged. If you need to remove a secondary amine (morpholine) in the presence of a desired primary amine product, you could first protect the primary amine, perform the reaction and scavenging, and then deprotect. Alternatively, consider using a resin that shows some selectivity, though this can be challenging.

Workflow Diagram: Scavenger Resin Purification

cluster_1 Scavenger Resin Workflow start Crude Reaction Mixture (Product + Excess Morpholine) add_resin Add Scavenger Resin (2-4 eq. to Morpholine) start->add_resin stir Stir/Shake (1-16 h, RT or 40°C) add_resin->stir filter Filter Mixture stir->filter filtrate Filtrate (Product in Solution) filter->filtrate resin_waste Resin with Bound Morpholine (Discard) filter->resin_waste concentrate Concentrate Filtrate filtrate->concentrate product Purified Product concentrate->product

Caption: Workflow for removing morpholine using scavenger resins.

Distillation: For Thermally Stable Compounds

If your desired product has a boiling point significantly different from morpholine's (~129 °C) and is thermally stable, distillation can be an effective purification method.

Fractional Distillation

This is suitable when the boiling point difference between your product and morpholine is at least 25 °C. The process involves using a fractionating column to achieve multiple theoretical plates of separation.

Azeotropic Distillation

Morpholine forms a minimum-boiling azeotrope with water.[5] This property can be exploited to remove morpholine from a reaction mixture. By adding water and distilling, the morpholine-water azeotrope can be removed at a temperature lower than the boiling point of either component. This is particularly useful for removing the last traces of morpholine.

Troubleshooting & FAQs
  • Q: My product has a high boiling point. How can I use distillation?

    • A: Use vacuum distillation. Lowering the pressure will reduce the boiling points of all components, allowing you to distill at a lower temperature and prevent product decomposition.

  • Q: I'm still getting morpholine in my product after distillation.

    • A: This suggests an insufficient boiling point difference or the formation of an azeotrope with your product or solvent.

      • Increase the efficiency of your fractional distillation column (e.g., use a longer, packed column).

      • Consider converting the residual morpholine to a non-volatile salt by adding a small amount of a non-volatile acid (e.g., p-toluenesulfonic acid) before distilling. The morpholinium salt will remain in the distillation pot.

References

  • General Chemicals. (n.d.). Morpholine.
  • China Amines. (n.d.). Morpholine.
  • Ataman Kimya. (n.d.). MORPHOLINE 99%.
  • Amerigo Scientific. (n.d.). Scavenger Resins.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Propylmorpholine and Its Derivatives.
  • ChemicalBook. (n.d.). 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties.
  • PubChem. (n.d.). Morpholine. National Institutes of Health.
  • Laemmle, G. J. (1957). Recovery of morpholine from aqueous solutions thereof. U.S. Patent No. 2,776,972.
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Dorwald, F. Z. (2002). Recovery of morpholine via reactive extraction. John Wiley & Sons.
  • Supra Sciences. (n.d.). Solid-Supported Scavengers.
  • Gene Tools, LLC. (2018, September 14). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples.
  • Booth, R. J., & Hodges, J. C. (1997). Covalent Scavengers for Primary and Secondary Amines. Journal of the American Chemical Society, 119(21), 4882-4886.
  • Grilc, C., & Zitko, N. (1992). Recovery of Morpholine. Chemical and Biochemical Engineering Quarterly, 6(4), 189-193.
  • Wipf, P. (2004, October 29). Strategies in organic synthesis. University of Pittsburgh Center for Chemical Methodologies & Library Development.
  • BASF. (2012). Processes for continuous fractional distillation of mixtures comprising morpholine, monoaminodiglycol, ammonia and water. U.S. Patent No. 8,197,646 B2.
  • E-Molecules. (n.d.). MORPHOLINE.
  • Benchchem. (n.d.). Synthesis and Characterization of Morpholine Oleate: A Technical Guide.
  • Othmer, D. F., & Morley, R. L. (2019, December 4). Volatility of Morpholine and Cyclohexylamine.
  • CN102206196B - Method for recovering morpholine from acidic waste water containing ... - Google Patents. (n.d.).
  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC.
  • Agricultural Marketing Service. (2000, November 29). Morpholine.pdf. United States Department of Agriculture.

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Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone analytical technique, offering deep insights into molecular architecture. This guide provides a detailed analysis of the 1H NMR spectrum of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine, a compound of interest in medicinal chemistry. We will dissect its predicted spectrum, compare it with structurally related analogs, and provide a robust experimental protocol for acquiring high-quality data.

The Structural Significance of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine

The title compound incorporates several key structural motifs: a morpholine ring, a common scaffold in pharmaceuticals due to its favorable physicochemical properties; and a di-substituted benzene ring bearing a fluorine and an iodine atom. These halogens can significantly influence the electronic environment and, consequently, the biological activity of the molecule. The carbonyl linker connects these two fragments. A thorough understanding of its 1H NMR spectrum is crucial for confirming its identity and purity.

Dissecting the Predicted 1H NMR Spectrum

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be made based on established principles of NMR spectroscopy and data from analogous compounds. The spectrum is anticipated to display two distinct regions: the aliphatic region corresponding to the morpholine protons and the aromatic region for the protons on the phenyl ring.

The Morpholine Moiety: A Tale of Two Methylene Groups

The morpholine ring in a non-symmetrical environment, as is the case here, will typically exhibit two distinct multiplets for its eight protons.[1][2]

  • Protons adjacent to Oxygen (H-a): The four protons on the carbons neighboring the electronegative oxygen atom are expected to be deshielded and thus appear further downfield. Their chemical shift is predicted to be in the range of δ 3.7 - 3.9 ppm .

  • Protons adjacent to Nitrogen (H-b): The four protons on the carbons adjacent to the nitrogen atom will be found further upfield, likely in the region of δ 3.3 - 3.5 ppm . The exact chemical shifts can be influenced by the electronic effects of the attached carbonyl group.

Due to the chair conformation of the morpholine ring, these signals are often not simple triplets but more complex multiplets, reflecting the different magnetic environments of the axial and equatorial protons.[1][3]

The Aromatic Region: Influence of Halogen Substituents

The aromatic region of the spectrum will provide crucial information about the substitution pattern on the benzene ring. We expect to see three distinct signals for the three aromatic protons. The chemical shifts and splitting patterns are governed by the electronic effects of the fluorine, iodine, and carbonyl substituents.[4][5]

  • Fluorine and Iodine's Role: Fluorine is a moderately activating, ortho-, para-directing group due to resonance, but also strongly deactivating inductively. Iodine is a deactivating, ortho-, para-director. The carbonyl group is a deactivating, meta-directing group. These competing effects will dictate the final chemical shifts.

  • Proton-Fluorine Coupling: A key feature in the spectrum will be the coupling between the fluorine atom and the neighboring protons. This 1H-19F coupling can be observed over several bonds.[6][7] The ortho coupling (³JH-F) is typically the largest, followed by meta (⁴JH-F) and para (⁵JH-F) couplings.[8][9]

Based on these principles, the predicted aromatic signals are:

  • H-3: This proton is ortho to the fluorine and the carbonyl group. It is expected to be a doublet of doublets, with a large coupling to H-4 and a smaller coupling to the fluorine. Its chemical shift is predicted to be around δ 7.5 - 7.7 ppm .

  • H-4: This proton is meta to both the fluorine and the iodine. It will likely appear as a triplet or a doublet of doublets, with couplings to H-3 and H-6. Its chemical shift is predicted to be in the range of δ 7.1 - 7.3 ppm .

  • H-6: This proton is ortho to the iodine and meta to the fluorine and carbonyl group. It will likely be a doublet of doublets with coupling to H-4 and a smaller meta coupling to the fluorine. Its chemical shift is anticipated around δ 7.8 - 8.0 ppm , being the most downfield due to the deshielding effect of the iodine and the carbonyl group.

Comparative Spectral Analysis

To lend further credence to our predictions, let's compare the expected spectrum with that of similar, experimentally characterized molecules.

Case Study 1: (4-Iodophenyl)(morpholino)methanone

This analog lacks the fluorine atom. In its reported 1H NMR data, the aromatic region shows two doublets corresponding to the A₂B₂ system of a para-substituted benzene ring.[10][11] The morpholine protons are observed as a broad multiplet, consistent with our predictions for the title compound.

Case Study 2: 4-(2-Fluoro-4-nitrophenyl)morpholine

This compound features a fluorine atom and a nitro group. Its 1H NMR spectrum shows three distinct aromatic signals, with the proton ortho to the fluorine appearing as a doublet of doublets due to coupling with the neighboring proton and the fluorine.[12] This provides a good model for the expected splitting pattern of H-3 in our target molecule.

Compound Morpholine Protons (O-CH₂) (ppm) Morpholine Protons (N-CH₂) (ppm) Aromatic Protons (ppm)
Predicted: 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine 3.7 - 3.93.3 - 3.5H-3: 7.5-7.7 (dd), H-4: 7.1-7.3 (t or dd), H-6: 7.8-8.0 (dd)
(4-Iodophenyl)(morpholino)methanone [10]~3.4 - 3.8 (broad m)~3.4 - 3.8 (broad m)~7.7 (d), ~7.1 (d)
4-(2-Fluoro-4-nitrophenyl)morpholine [12]~3.90 (t)~3.31 (m)~8.03 (ddd), ~7.94 (dd), ~6.94 (t)

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[13][14]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Logical Workflow for Spectral Analysis

G cluster_0 Data Acquisition cluster_1 Spectral Interpretation cluster_2 Structure Confirmation SamplePrep Sample Preparation InstrumentSetup Instrument Setup SamplePrep->InstrumentSetup DataAcquisition Data Acquisition InstrumentSetup->DataAcquisition IdentifyRegions Identify Aliphatic & Aromatic Regions DataAcquisition->IdentifyRegions AnalyzeMorpholine Analyze Morpholine Signals (Chemical Shift, Multiplicity) IdentifyRegions->AnalyzeMorpholine AnalyzeAromatic Analyze Aromatic Signals (Chemical Shift, Coupling, H-F Coupling) IdentifyRegions->AnalyzeAromatic Integration Check Signal Integration Ratios AnalyzeMorpholine->Integration AnalyzeAromatic->Integration CompareData Compare with Predicted & Analog Data Integration->CompareData FinalStructure Confirm Structure of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine CompareData->FinalStructure

Sources

LC-MS fragmentation pattern of fluorinated iodobenzoyl morpholines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the LC-MS fragmentation patterns of Fluorinated Iodobenzoyl Morpholines , a structural class relevant to medicinal chemistry (e.g., BACE inhibitors, thrombin inhibitors) and forensic analysis of novel psychoactive substances (synthetic cannabinoid precursors/mimetics).

Executive Summary & Structural Scope

Fluorinated iodobenzoyl morpholines represent a specialized scaffold combining a morpholine ring, a benzoyl linker, and mixed halogenation (fluorine and iodine). In drug development, this moiety is often a "warhead" or linker in protease inhibitors (e.g., BACE1, Thrombin). In forensic toxicology, it serves as a potential precursor or metabolite analog for "hybrid" synthetic cannabinoids (combining features of JWH-200 and AM-694).

This guide compares the fragmentation behavior of 4-(Fluoro-Iodobenzoyl)morpholines against non-fluorinated and non-iodinated alternatives, establishing a self-validating identification protocol.

Core Structural Variants Analyzed
Compound ClassRepresentative StructureKey Mass Features
Target: F-I-Benzoyl Morpholine4-(2-iodo-4-fluorobenzoyl)morpholineMixed halogens; High mass defect (I); Strong C-F bond.
Alt 1: Iodobenzoyl Morpholine4-(2-iodobenzoyl)morpholineBaseline iodinated scaffold; lacks F-shift.
Alt 2: Fluorobenzoyl Morpholine4-(4-fluorobenzoyl)morpholineLacks Iodine; lower mass; distinct fragmentation kinetics.

Mechanistic Insight: ESI Fragmentation Logic

The fragmentation of these compounds under Electrospray Ionization (ESI+) is governed by the stability of the acylium ion and the lability of the morpholine ring .

Primary Pathway: Amide Bond Cleavage

The most thermodynamically favorable pathway is the cleavage of the amide bond between the carbonyl carbon and the morpholine nitrogen.

  • Mechanism: Protonation occurs primarily on the amide oxygen or morpholine nitrogen. Inductive cleavage generates a stable Benzoyl Cation (Acylium ion) and neutral morpholine.

  • Diagnostic Value: The acylium ion (

    
     retains the halogen substitution pattern, providing a "fingerprint" for the specific isomer (e.g., m/z 249 for fluoro-iodobenzoyl).
    
Secondary Pathway: Halogen Specificity
  • Iodine (I): The C-I bond is weak. In MS/MS, "Ortho effects" (if I is at C2) can facilitate unique rearrangements or radical losses (

    
    ), though the even-electron rule usually favors HI loss or retention of I on the aromatic cation due to resonance stabilization.
    
  • Fluorine (F): The C-F bond is metabolically and spectrometrically stable. It rarely cleaves but exerts an inductive effect that shifts the ionization potential. It serves as a permanent mass tag (+18 Da vs H).

Tertiary Pathway: Morpholine Ring Opening

If the amide bond survives, the morpholine ring undergoes characteristic cross-ring cleavages, typically losing ethylene oxide (


, -44 Da) or ethylene (

, -28 Da).

Comparative Performance & Data

The following table contrasts the fragmentation signatures. The Fluorinated Iodobenzoyl variant is distinguished by the unique mass defect of Iodine combined with the mass shift of Fluorine.

Table 1: Characteristic Ions (ESI+ Mode)
FeatureF-I-Benzoyl Morpholine (Target)Iodobenzoyl Morpholine (Alt 1)Fluorobenzoyl Morpholine (Alt 2)
Precursor [M+H]+ 334.0 (approx)*316.0 210.1
Base Peak (Acylium) m/z 249

m/z 231

m/z 123

Morpholine Loss

87 Da (Neutral)

87 Da (Neutral)

87 Da (Neutral)
Halogen Loss m/z 221

(Rare)
m/z 189

N/A (F is stable)
Aryl Cation [Ar]+ m/z 221 (Loss of CO from 249)m/z 203 (Loss of CO from 231)m/z 95 (Loss of CO from 123)
Specificity High: Unique I/F pattern.Med: Common in other reagents.Low: Common industrial chemical.

*Exact mass depends on positional isomers (e.g., 2-iodo-4-fluoro vs 2-iodo-5-fluoro).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, use this protocol which includes a "lock-mass" validation step using the specific mass defect of Iodine.

Step 1: Sample Preparation
  • Extraction: Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Water:MeOH + 0.1% Formic Acid.

    • Why: Formic acid ensures protonation of the amide/morpholine nitrogen, essential for

      
       generation.
      
Step 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

    • Note: Iodinated compounds are lipophilic and will elute late (approx. 3.5 - 4.2 min).

  • Ion Source: ESI Positive Mode.

  • Collision Energy (CE): Ramp 15–35 eV.

    • Validation: At 15 eV, the parent ion should dominate. At 35 eV, the Acylium ion (Base Peak) must be >80% relative abundance.

Step 3: Data Validation (The "Iodine Rule")

Check the isotopic pattern of the precursor. Iodine is monoisotopic (


), so the M+1 peak should only reflect Carbon isotopes (~1.1% per C).
  • Pass: M+1 is ~11-12% of M (for ~11 Carbons).

  • Fail: M+2 is significant (indicates Cl/Br contamination, not I).

Visualization: Fragmentation Pathway

The following diagram illustrates the fragmentation cascade for 4-(4-fluoro-2-iodobenzoyl)morpholine , highlighting the critical amide cleavage and subsequent aryl destabilization.

FragmentationPathway Precursor Precursor [M+H]+ m/z 334 (Protonated Amide) Transition Inductive Cleavage (Amide Bond) Precursor->Transition CE 15-20 eV Deiodinated De-iodinated Ion [M+H - I]+ m/z 207 Precursor->Deiodinated Minor Pathway (Radical Loss of I) Acylium Acylium Ion [Ar-CO]+ m/z 249 (Base Peak) Transition->Acylium Major Pathway Morpholine Neutral Morpholine (Loss of 87 Da) Transition->Morpholine ArylCation Aryl Cation [Ar]+ m/z 221 (Loss of CO) Acylium->ArylCation CE > 30 eV (-CO, -28 Da)

Caption: ESI+ fragmentation pathway of 4-(4-fluoro-2-iodobenzoyl)morpholine. The formation of the Acylium ion (m/z 249) is the diagnostic event, followed by CO loss at higher energy.

References

  • Synthetic Cannabinoid Scaffolds (AM-694)

    • Title: Characterization of the synthetic cannabinoid AM-694 and its metabolites.[1]

    • Source:Journal of Analytical Toxicology.
    • Context: Establishes the stability of the iodobenzoyl moiety and the "Ortho Effect" of iodine in mass spectrometry.
    • URL:[Link]

  • Morpholine Fragmentation Mechanisms

    • Title: Fragmentation pathways of drugs of abuse and their metabolites (JWH-200 analysis).
    • Source:Rapid Communic
    • Context: Details the morpholine ring opening and neutral loss of morpholine (87 Da) in JWH-type compounds.
    • URL:[Link]

  • Iodine-Specific Mass Spectrometry

    • Title: Mass Defect Filtering for the Identification of Halogen
    • Source:Drug Metabolism and Disposition.[2]

    • Context: Validates the use of Iodine's mass defect for filtering complex LC-MS d
    • URL:[Link]

Sources

Optimizing Purity Analysis of Morpholine Intermediates: A Comparative Guide of HILIC vs. Ion-Pair RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine and its derivatives act as critical pharmacophores in numerous bioactive compounds (e.g., gefitinib, linezolid). However, their physicochemical properties—high polarity (


), lack of strong chromophores, and basicity (

)—render them "chromatographically difficult" for standard Reversed-Phase (RP) methods.

This guide objectively compares the two dominant methodologies for morpholine purity analysis: Reversed-Phase Ion-Pair Chromatography (RP-IPC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . While RP-IPC remains a robust legacy technique, our analysis demonstrates that HILIC offers superior sensitivity, Mass Spectrometry (MS) compatibility, and peak symmetry for modern drug development workflows.

The Technical Challenge: Why Standard C18 Fails

Morpholine intermediates often elute in the void volume (


) of standard C18 columns due to insufficient hydrophobic interaction. Furthermore, the secondary amine functionality interacts with residual silanols on the silica support, leading to severe peak tailing.
Mechanism of Failure
  • Dewetting: High aqueous content required to retain polar amines can cause C18 phase collapse (dewetting).

  • Silanophilic Interaction: At neutral pH, residual silanols (

    
    ) act as cation exchangers with the protonated morpholine (
    
    
    
    ), causing kinetic lag (tailing).

Comparative Methodology: RP-IPC vs. HILIC[1]

Method A: Reversed-Phase Ion-Pairing (RP-IPC)

The Traditional Approach. This method adds a chaotropic agent (e.g., Octanesulfonic Acid) to the mobile phase. The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, while the anionic head creates a dynamic ion-exchange surface that retains the cationic morpholine.

  • Pros: Excellent resolution of non-polar impurities; robust retention control via ion-pair concentration.

  • Cons: Incompatible with LC-MS (ion suppression); long equilibration times; permanent column modification.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Modern Solution. HILIC utilizes a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase. Water forms a stagnant layer on the surface, and retention is driven by partitioning between the bulk organic phase and this water layer, plus electrostatic interactions.

  • Pros: High sensitivity in ESI-MS (high organic volatility); complementary selectivity to RP; symmetrical peaks for bases.

  • Cons: Sensitive to sample diluent (must be high organic); longer equilibration than standard RP (but faster than IPC).

Decision Matrix for Method Selection

MethodSelection Start Start: Morpholine Purity Analysis Detect Required Detection Method? Start->Detect UV UV / PDA Only Detect->UV Low Sensitivity OK MS LC-MS / CAD Detect->MS High Sensitivity Req IPC Method A: RP-IPC (C18 + Sulfonate) UV->IPC Robust, non-volatile buffers HILIC Method B: HILIC (Zwitterionic/Amide) MS->HILIC Volatile buffers required ResultA QC / Release Testing IPC->ResultA High Retention No MS ResultB R&D / Impurity ID HILIC->ResultB High Sensitivity MS Compatible

Figure 1: Decision tree for selecting between RP-IPC and HILIC based on detection requirements and development stage.

Experimental Protocols

Protocol A: RP-IPC (UV Detection)

Objective: Routine purity testing where MS is not required.

  • Column: End-capped C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0) + 5 mM Sodium Octanesulfonate.

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Isocratic elution: 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Morpholine has weak end-absorption).

  • Temperature: 30°C.

  • Critical Step: Column must be passivated with mobile phase for >60 mins before first injection to establish ion-pair equilibrium.

Protocol B: HILIC (MS/CAD Detection)

Objective: Trace impurity analysis and structure elucidation.

  • Column: Zwitterionic Sulfobetaine (e.g., ZIC-HILIC, 150 x 2.1 mm, 3.5 µm) or Amide.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Gradient: 95% B to 80% B over 10 mins (Note: HILIC gradients run "down" in organic).

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI-MS (Positive Mode) or Charged Aerosol Detector (CAD).

  • Temperature: 35°C.

  • Critical Step: Sample diluent must be 80-90% Acetonitrile. Injecting aqueous samples will destroy peak shape.

Performance Comparison Data

The following data represents typical performance metrics observed during method development for 4-(2-hydroxyethyl)morpholine.

MetricRP-IPC (Method A)HILIC (Method B)Analysis
Retention Factor (

)
4.53.8Both methods achieve adequate retention away from the void.
Tailing Factor (

)
1.3 - 1.61.0 - 1.2HILIC Superior. IPC struggles with secondary interactions.
Theoretical Plates (

)
~8,000~12,000HILIC offers higher efficiency due to lower mobile phase viscosity.
LOD (Signal-to-Noise) 10 ppm (UV)< 1 ppm (MS)HILIC Superior due to MS compatibility and efficient desolvation.
Equilibration Time > 60 mins15-20 minsHILIC allows for faster throughput.
Robustness High (once equilibrated)Moderate (sensitive to water)IPC is preferred for locked-down QC methods.

Mechanism of Action & Workflow

Understanding the interaction at the molecular level is vital for troubleshooting.

Mechanism cluster_0 HILIC Mechanism cluster_1 RP-IPC Mechanism StatPhase Polar Stationary Phase (Zwitterionic) WaterLayer Stagnant Water Layer StatPhase->WaterLayer Hydration Partition Partitioning WaterLayer->Partition Equilibrium Analyte Morpholine (Polar) Analyte->WaterLayer Distributes Into C18Phase C18 Stationary Phase Reagent Ion-Pair Reagent (Octanesulfonate) C18Phase->Reagent Hydrophobic Adsorption Surface Charged Surface Reagent->Surface Creates Anionic Charge AnalyteRP Morpholine (Cationic) AnalyteRP->Surface Ionic Retention

Figure 2: Mechanistic comparison. HILIC relies on liquid-liquid partitioning, while RP-IPC relies on surface modification.

Troubleshooting Guide

Issue: Baseline Drift in RP-IPC
  • Cause: Temperature fluctuations affecting ion-pair equilibrium.

  • Fix: Thermostat the column compartment and the mobile phase lines. Use a "recycle" method to keep the column equilibrated when not in use.

Issue: Split Peaks in HILIC
  • Cause: Solvent mismatch.[1] Injecting a water-rich sample into a high-ACN mobile phase causes the analyte to precipitate or migrate poorly at the head of the column.

  • Fix: Match sample diluent to the initial mobile phase conditions (e.g., 90% ACN).

Issue: Low Sensitivity for Morpholine
  • Cause: Morpholine lacks a conjugated

    
    -system, resulting in poor UV absorbance.
    
  • Fix:

    • Switch to CAD (universal detection for non-volatiles).

    • Use Derivatization (e.g., reaction with FMOC-Cl) if only UV is available, though this adds prep time.

    • Use HILIC-MS (SIM mode for m/z 88.1).

References

  • Agilent Technologies. (2020).[5] HILIC vs. RPLC with Ion Pairing for the Analysis of Morphine and Metabolites. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Review of Chromatographic Methods in NDAs. Retrieved from [Link]

Sources

A Comparative Guide to the Analytical Qualification of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise and accurate characterization of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the analytical methodologies for 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine, a compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to not only present protocols but to also explain the underlying scientific principles, ensuring a robust and validated analytical approach.

  • In-house Synthesis and Qualification: A general synthetic route will be outlined to produce a reference material.

  • Analysis using a Surrogate Standard: We will explore the use of a closely related, commercially available analogue, 4-[(4-Iodophenyl)carbonyl]morpholine, as a surrogate for method development and discuss the necessary steps to ensure specificity.

The Importance of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized material used as a benchmark for the identification and quantification of an analyte. Its purity, identity, and stability are rigorously established. In the absence of a commercially available standard for 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine, creating a well-characterized in-house standard or using a suitable surrogate with appropriate method validation is essential for reliable analytical results.

Comparative Analysis: Target Analyte vs. Surrogate Standard

To effectively develop analytical methods, it is crucial to understand the structural similarities and differences between our target analyte, 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine, and a potential surrogate standard, 4-[(4-Iodophenyl)carbonyl]morpholine.

Feature4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine (Target)4-[(4-Iodophenyl)carbonyl]morpholine (Surrogate)Expected Analytical Impact
Molecular Formula C₁₁H₁₁FINO₂C₁₁H₁₂INO₂Different molecular weight will result in distinct mass-to-charge ratios in mass spectrometry.
Molecular Weight 335.11 g/mol 317.13 g/mol A clear distinction in mass spectrometry is expected.
Key Structural Difference Presence of a fluorine atom at the 2-position of the phenyl ring.Absence of the fluorine atom.The electronegative fluorine atom may slightly alter the polarity, potentially leading to different retention times in chromatography. It will also cause characteristic splitting in the ¹H and ¹³C NMR spectra.
UV Chromophore Iodophenylcarbonyl moietyIodophenylcarbonyl moietySimilar UV-Vis absorption spectra are expected, making UV-based detection feasible for both.

Analytical Methodologies

The following sections detail the recommended analytical techniques for the characterization and quantification of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a cornerstone of pharmaceutical analysis for purity determination and quantification. Given the shared iodophenylcarbonyl chromophore, a similar UV maximum is anticipated for both the target analyte and the surrogate standard.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to the non-polar nature of the analytes.

  • Mobile Phase: A gradient elution is recommended to ensure good separation of the main peak from any potential impurities. A common mobile phase would be a mixture of acetonitrile and water (or a buffer like phosphate buffer, pH 3.0).

  • Gradient Program:

    • Start with a lower percentage of acetonitrile (e.g., 30%) and gradually increase to a higher percentage (e.g., 90%) over a set time (e.g., 20 minutes).

    • This gradient will elute compounds based on their polarity. The fluorine atom in the target analyte may slightly decrease its retention time compared to the surrogate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the iodobenzoyl moiety, a detection wavelength in the range of 254 nm is likely to provide good sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • The C18 column is chosen for its versatility in separating a wide range of organic molecules.

  • A gradient elution is crucial for separating the target compound from potential starting materials, by-products, and degradants which may have significantly different polarities.

  • The choice of acetonitrile is due to its favorable UV transparency and elution strength for this class of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a higher degree of specificity and sensitivity compared to HPLC-UV. It is the definitive technique to differentiate between the target analyte and the surrogate standard due to their different molecular weights.

Experimental Protocol: LC-MS Identification and Confirmation

  • LC System: Utilize the same HPLC conditions as described above. The separation is critical to introduce one compound at a time into the mass spectrometer.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode is recommended.

  • Ionization Source (ESI): The morpholine nitrogen and the carbonyl oxygen are potential sites for protonation, making positive mode ESI a suitable choice.

  • MS Parameters:

    • Scan Range: m/z 100-500 to cover the expected molecular ions.

    • Expected [M+H]⁺ ions:

      • Target Analyte: ~336.00

      • Surrogate Standard: ~318.02

  • Data Analysis: Extract the ion chromatograms for the specific m/z values of the target and surrogate to confirm their presence and retention times.

dot

Caption: General analytical workflow for 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR will provide definitive evidence for the presence and position of the fluorine atom.

Expected ¹H NMR Spectral Features:

  • Aromatic Region (δ 7.0-8.0 ppm): The protons on the iodophenyl ring will show characteristic splitting patterns. For the target analyte, the fluorine atom will introduce additional coupling (J-coupling) to the adjacent protons, resulting in more complex multiplets compared to the simpler patterns expected for the surrogate standard.

  • Morpholine Protons (δ 3.0-4.0 ppm): The methylene protons of the morpholine ring typically appear as two broad multiplets.[1]

Expected ¹³C NMR Spectral Features:

  • The carbon atom directly bonded to the fluorine atom in the target analyte will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of its presence. Other carbons in the phenyl ring will show smaller two- and three-bond couplings. This will be absent in the spectrum of the surrogate.

dot

Chemical_Structures cluster_target Target Analyte cluster_surrogate Surrogate Standard Target Target_Label 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine Surrogate Surrogate_Label 4-[(4-Iodophenyl)carbonyl]morpholine

Caption: Chemical structures of the target analyte and a potential surrogate standard.

Synthesis of an In-House Reference Standard

For definitive analysis, synthesizing 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine in-house is the most rigorous approach. A general and plausible synthetic route involves the amidation of 2-fluoro-5-iodobenzoic acid with morpholine.

General Synthetic Protocol:

  • Activation of Carboxylic Acid: 2-fluoro-5-iodobenzoic acid can be converted to its more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The resulting 2-fluoro-5-iodobenzoyl chloride is then reacted with morpholine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl by-product.

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove salts and excess reagents, followed by purification, typically by recrystallization or column chromatography, to yield the pure product.

The purity of the synthesized material must then be thoroughly characterized using the analytical methods described above (HPLC, LC-MS, NMR) to establish it as a qualified reference standard.

Conclusion

The analysis of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine presents a common challenge in drug discovery and development: the absence of a readily available commercial reference standard. This guide provides a robust framework for its analytical characterization through a combination of HPLC-UV, LC-MS, and NMR spectroscopy. By understanding the key structural features and their expected analytical signatures, and by employing a scientifically sound strategy of either in-house synthesis and qualification or the use of a closely related surrogate standard with validated methods, researchers can ensure the generation of accurate and reliable data, which is fundamental to advancing scientific research.

References

  • PubChem. 4-[(4-Iodophenyl)carbonyl]morpholine. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • Nexchem Ltd. SAFETY DATA SHEET - Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Redox. Safety Data Sheet Morpholine. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Google Patents.
  • Wikipedia. Morpholine. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.